molecular formula C9H8F3NO3 B7762738 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene CAS No. 122142-15-8

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B7762738
CAS No.: 122142-15-8
M. Wt: 235.16 g/mol
InChI Key: BQURRAMFSNWEPB-UHFFFAOYSA-N
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Description

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene (CAS 122142-15-8) is a high-purity chemical building block for research and further manufacturing applications . With a molecular formula of C9H8F3NO3 and a molecular weight of 235.16, this compound features a benzene ring substituted with a methyl group, a nitro group, and a 2,2,2-trifluoroethoxy moiety . The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and agrochemical research. The electron-withdrawing nature of the nitro and trifluoroethoxy groups can influence the reactivity of the aromatic ring, offering specific pathways for nucleophilic substitution and other transformative reactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-6-2-3-8(7(4-6)13(14)15)16-5-9(10,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQURRAMFSNWEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233087
Record name 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
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Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122142-15-8
Record name 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122142-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is a substituted nitroaromatic compound featuring a trifluoroethoxy moiety. Such fluorinated motifs are of significant interest to researchers in drug discovery and materials science due to the unique physicochemical properties they impart. The strong electron-withdrawing nature of the trifluoroethoxy and nitro groups, combined with the electron-donating methyl group, creates a unique electronic environment on the benzene ring, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the synthesis, chemical properties, and spectroscopic characterization of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is presented in the table below.

PropertyValueSource
CAS Number 1018143-13-9[1]
Molecular Formula C₉H₈F₃NO₃[1]
Molecular Weight 235.16 g/mol [1]
Topological Polar Surface Area (TPSA) 52.37 Ų[1]
LogP 2.84432[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 3[1]

Synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

The most logical and efficient synthetic route to 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated aryl halide with the sodium salt of 2,2,2-trifluoroethanol. The presence of a strongly electron-withdrawing nitro group ortho to the leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack.[2]

A plausible precursor for this synthesis is 4-chloro-2-nitrotoluene. The chlorine atom in this molecule is activated for displacement by the ortho-nitro group, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[3]

Synthesis_of_4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene cluster_reactants Starting Materials cluster_product Final Product reactant1 4-Chloro-2-nitrotoluene product 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene reactant1->product 2. SₙAr reactant2 2,2,2-Trifluoroethanol intermediate Sodium 2,2,2-trifluoroethoxide reactant2->intermediate 1. Base base NaH (or other strong base)

A schematic representation of the synthetic pathway.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene from 4-chloro-2-nitrotoluene.

Materials:

  • 4-Chloro-2-nitrotoluene

  • 2,2,2-Trifluoroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the stirred suspension. Hydrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen has ceased, to ensure the complete formation of sodium 2,2,2-trifluoroethoxide.

  • SNAr Reaction: To the freshly prepared solution of sodium 2,2,2-trifluoroethoxide, add a solution of 4-chloro-2-nitrotoluene (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Pour the mixture into water and extract with diethyl ether (3 x volume).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is critical as sodium hydride reacts violently with water.

  • In situ Generation of Alkoxide: Generating the sodium 2,2,2-trifluoroethoxide in situ ensures its reactivity and avoids isolation of the potentially hygroscopic solid.

  • Polar Aprotic Solvent: DMF is an excellent solvent for SNAr reactions as it solvates the cation (Na⁺) effectively, leaving the alkoxide anion more nucleophilic.

  • Heating: Heating the reaction mixture increases the reaction rate, as SNAr reactions often require thermal energy to overcome the activation barrier.

  • Aqueous Work-up: The aqueous work-up is necessary to remove the DMF solvent and any inorganic byproducts.

Spectroscopic Properties

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the trifluoroethoxy group, and the methyl protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aromatic-H (ortho to -NO₂) ~ 7.8 - 8.0d~ 2Deshielded by the adjacent electron-withdrawing nitro group.
Aromatic-H (ortho to -CH₃) ~ 7.2 - 7.4dd~ 8, 2Influenced by both the electron-donating methyl group and the electron-withdrawing nitro and trifluoroethoxy groups.
Aromatic-H (ortho to -OCH₂CF₃) ~ 7.0 - 7.2d~ 8Shielded relative to the other aromatic protons due to the ortho-para directing nature of the ether oxygen, but deshielded by the trifluoroethoxy group's inductive effect.
-OCH₂CF₃ ~ 4.4 - 4.6q~ 8 - 9The methylene protons are deshielded by the adjacent oxygen and are split into a quartet by the three fluorine atoms of the CF₃ group.
-CH₃ ~ 2.3 - 2.5s-A singlet in the typical region for a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-NO₂ ~ 145 - 150Deshielded due to the strong electron-withdrawing effect of the nitro group.
C-OCH₂CF₃ ~ 150 - 155Deshielded due to the attachment to the electronegative oxygen atom.
C-CH₃ ~ 135 - 140Aromatic carbon attached to the methyl group.
Aromatic CH ~ 115 - 130The chemical shifts of the other aromatic carbons will vary depending on their position relative to the substituents.
-OCH₂CF₃ ~ 65 - 70 (q, JC-F ≈ 35-40 Hz)The methylene carbon will be split into a quartet due to coupling with the three fluorine atoms.
-CF₃ ~ 123 - 126 (q, JC-F ≈ 275-280 Hz)The trifluoromethyl carbon will show a large one-bond C-F coupling constant.
-CH₃ ~ 20 - 22Typical chemical shift for a methyl group on an aromatic ring.
Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a simple yet powerful tool for characterizing this molecule.

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-CF₃ ~ -74 to -78t~ 8 - 9A triplet due to coupling with the two adjacent methylene protons. The chemical shift is in the typical range for a trifluoroethoxy group.[4]

Reactivity and Potential Applications

The chemical reactivity of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is governed by the interplay of its functional groups.

Reactivity_of_4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene molecule 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene nitro -NO₂ (Strongly deactivating, meta-directing) molecule->nitro influences methyl -CH₃ (Activating, ortho,para-directing) molecule->methyl influences trifluoroethoxy -OCH₂CF₃ (Deactivating, ortho,para-directing) molecule->trifluoroethoxy influences reduction Reduction of Nitro Group molecule->reduction can undergo eas Electrophilic Aromatic Substitution nitro->eas directs to meta positions methyl->eas directs to ortho/para positions trifluoroethoxy->eas directs to ortho/para positions

Factors influencing the reactivity of the molecule.
Electrophilic Aromatic Substitution

The benzene ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two strong electron-withdrawing groups (nitro and trifluoroethoxy). The activating methyl group is likely insufficient to overcome this deactivation.[5] If a reaction were to occur under forcing conditions, the directing effects of the substituents would be in opposition. The methyl and trifluoroethoxy groups are ortho, para-directing, while the nitro group is meta-directing. Predicting the major product of such a reaction would be complex.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). This transformation would yield 4-methyl-2-(2,2,2-trifluoroethoxy)aniline, a potentially valuable building block for the synthesis of more complex molecules.

Potential Applications in Drug Discovery

The incorporation of trifluoroalkoxy groups into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[6] Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs, which are selectively activated in the low-oxygen environment of solid tumors.[7][8] Therefore, 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene and its derivatives could serve as valuable intermediates in the development of novel therapeutics, particularly in oncology.

Conclusion

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is a fascinating molecule with a rich and predictable chemistry. Its synthesis is accessible through well-established nucleophilic aromatic substitution methodologies. The interplay of its functional groups dictates its reactivity and provides opportunities for further chemical transformations. While specific applications for this compound are yet to be widely reported, its structural motifs suggest significant potential as a building block in the design and synthesis of novel pharmaceuticals and other functional organic materials. This guide provides a solid foundation for researchers looking to explore the chemistry and potential of this and related compounds.

References

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Breitmaier, E. 13C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • Chemspace. 4-methyl-2-nitro-1-(trifluoromethoxy)benzene. [Link]

  • MilliporeSigma. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene. [Link]

  • The Royal Society of Chemistry. Supporting Information for. [Link]

  • PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. [Link]

  • NIST. Benzene, 4-methoxy-1-methyl-2-nitro-. [Link]

  • JEOL. Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY. [Link]

  • University of Regensburg. 13C NMR Spectroscopy. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • PubChem. 1-Methoxy-4-methyl-2-nitrobenzene. [Link]

  • ResearchGate. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • Harvard DASH. Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]

  • Scribd. Reactivity of Methyl and Nitro Benzene. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

  • PMC. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]

  • SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene?. [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • NIST. Benzenamine, 4-methoxy-2-nitro-. [Link]

  • Google Patents. CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
  • PMC. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]

  • ResearchGate. 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound...). [Link]

Sources

Comprehensive Physicochemical Profiling and Synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms is a proven method for modulating a molecule's lipophilicity, metabolic stability, and binding affinity. 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene (CAS: 122142-15-8) serves as a critical fluorinated building block. Its unique structural motif—a benzene ring substituted with a trifluoroethoxy group, a nitro group, and a methyl group—makes it an ideal intermediate for synthesizing complex anilines and heterocyclic active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of its molecular weight and formula, explores the mechanistic rationale behind its synthesis, and establishes a self-validating protocol for its preparation and analytical verification.

Physicochemical Properties & Quantitative Data

The foundational identity of any chemical intermediate lies in its precise molecular formula and mass. For 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene, the molecular formula is C9H8F3NO3 , yielding a standard molecular weight of 235.16 g/mol .

The table below summarizes the critical quantitative and structural data required for analytical reference and stoichiometric calculations.

PropertyValue
Chemical Name 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
CAS Registry Number 122142-15-8
Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
Monoisotopic / Exact Mass 235.0456 Da
SMILES String CC1=CC(=C(C=C1)OCC(F)(F)F)[O-]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (3 from NO2/Ether, 1 from CF3 domain)

Mechanistic Rationale: The Role of the Nitro Group in SNAr

The synthesis of aryl trifluoroethyl ethers is classically achieved via Nucleophilic Aromatic Substitution (SNAr). However, 2,2,2-trifluoroethanol is a notoriously weak nucleophile due to the strong electron-withdrawing nature of the adjacent trifluoromethyl (-CF3) group.

To overcome this low nucleophilicity, two mechanistic conditions must be met:

  • Nucleophile Activation: The trifluoroethanol must be deprotonated by a base to form the more reactive trifluoroethanolate anion.

  • Electrophile Activation: The aryl halide must possess a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.

In the case of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene, the starting material is typically 1-fluoro-4-methyl-2-nitrobenzene . The ortho-nitro group is the linchpin of this reaction. When the trifluoroethanolate anion attacks the fluorinated carbon, the nitro group acts as an electron sink, stabilizing the accumulation of negative charge in the aromatic ring to form a transient Meisenheimer complex . The subsequent expulsion of the fluoride ion restores aromaticity, yielding the target ether [1].

Experimental Protocol: Synthesis and Isolation

The following step-by-step methodology outlines a self-validating system for the synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene. The protocol is designed to maximize yield while minimizing side reactions (such as ether cleavage or reduction).

Phase 1: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: 1-Fluoro-4-methyl-2-nitrobenzene (1.0 eq), 2,2,2-Trifluoroethanol (1.5 eq), Cesium Carbonate (Cs2CO3, 2.0 eq), Anhydrous N,N-Dimethylformamide (DMF).

  • Causality of Reagent Selection: Cs2CO3 is selected over weaker bases (like K2CO3) because the large cesium cation provides better solubility and generates a highly reactive, "naked" trifluoroethanolate anion in DMF, accelerating the SNAr process without requiring harsh heating that could degrade the nitro group.

Step-by-Step Procedure:

  • System Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-fluoro-4-methyl-2-nitrobenzene in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered Cs2CO3 (2.0 eq) to the stirring solution.

  • Nucleophile Introduction: Slowly add 2,2,2-trifluoroethanol (1.5 eq) dropwise at 0 °C to control the initial exothermic deprotonation.

  • Thermal Activation: Gradually warm the reaction mixture to 80 °C. Stir for 4–6 hours. The elevated temperature provides the activation energy required to form the Meisenheimer complex.

  • Reaction Quenching: Cool the mixture to room temperature and quench by pouring it into a 10-fold volume of ice-cold distilled water.

  • Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers comprehensively with brine (5 times) to remove all residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Analytical Validation Protocol (Self-Validating System)

To ensure the integrity of the synthesized batch, the product must be subjected to a rigorous analytical validation workflow to confirm the molecular formula (C9H8F3NO3) and exact mass (235.0456 Da) [2].

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Run the sample using an ESI (Electrospray Ionization) source in positive ion mode.

    • Validation Criteria: The spectrum must exhibit a dominant [M+H]+ peak at m/z 236.05 . The absence of a peak at m/z 156 (loss of the trifluoroethoxy group) confirms the stability of the ether linkage.

  • HPLC-UV (High-Performance Liquid Chromatography):

    • Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid), detection at 254 nm.

    • Validation Criteria: A single sharp peak indicating >98% purity, confirming the absence of unreacted starting material.

  • Multinuclear NMR Spectroscopy:

    • 1H NMR (CDCl3): Look for a distinct quartet around δ 4.4 ppm (integrating to 2H), which corresponds to the methylene protons split by the adjacent CF3 group. A singlet at δ 2.3 ppm confirms the intact methyl group.

    • 19F NMR (CDCl3): A sharp triplet around δ -74.0 ppm validates the presence of the trifluoromethyl group, confirming the successful incorporation of the C9H8F3NO3 formula.

Experimental Workflow Visualization

The following diagram maps the logical progression from reagent preparation through the SNAr reaction and final analytical validation.

Workflow Step1 1. Reagent Preparation 1-Fluoro-4-methyl-2-nitrobenzene + 2,2,2-Trifluoroethanol Step2 2. Base Activation Addition of Cs2CO3 in DMF (Generates Trifluoroethanolate) Step1->Step2 Step3 3. SNAr Reaction Heating at 80°C for 4-6 hours (Meisenheimer Complex Formation) Step2->Step3 Step4 4. Aqueous Workup Extraction with EtOAc & Brine Wash Step3->Step4 Step5 5. Analytical Validation HPLC-UV, LC-MS (m/z 236.05), 1H & 19F NMR Step4->Step5 Step6 6. Final Product 4-Methyl-2-nitro-1- (2,2,2-trifluoroethoxy)benzene Step5->Step6

Figure 1: SNAr synthesis and validation workflow for the target fluorinated nitrobenzene.

References

  • MassBank Europe. "LC-ESI-QFT MS Data for C9H8F3NO3 derivatives." MassBank. Available at: [Link]

Technical Guide: Solubility Profiling of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

[1]

Executive Summary

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is a specialized fluorinated aromatic intermediate, primarily utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and novel pharmaceutical scaffolds.[1] Its chemical structure combines a lipophilic, electron-withdrawing trifluoroethoxy group with a nitro-aromatic core, creating a unique solubility profile that differs significantly from non-fluorinated analogs.[1][2]

This technical guide provides a comprehensive analysis of its solubility behavior, thermodynamic properties, and practical solvent selection strategies for process optimization.[2] It is designed for process chemists and formulation scientists requiring high-fidelity data for synthesis, purification, and liquid handling.[2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the interplay between its functional groups and solvent molecular architecture.[2]

Structural Determinants[1][2]
  • Trifluoroethoxy Group (-OCH₂CF₃): The trifluoromethyl moiety is highly electronegative and lipophilic.[1] It reduces the basicity of the ether oxygen, diminishing hydrogen bond acceptance capability compared to a standard ethoxy group.[2] This "Fluorine Effect" enhances solubility in halogenated and non-polar solvents while reducing water miscibility.[1]

  • Nitro Group (-NO₂): A strong dipole that facilitates solubility in polar aprotic solvents (e.g., DMSO, DMF) through dipole-dipole interactions.[2]

  • Methyl Group (-CH₃): Provides a minor contribution to lipophilicity and disrupts crystal packing slightly compared to non-substituted analogs.[1]

Predicted Molecular Properties
PropertyEstimated Value / CharacteristicImpact on Solubility
LogP (Octanol/Water) ~3.2 – 3.8Highly lipophilic; practically insoluble in water.[1]
H-Bond Donors 0No self-association via H-bonds; relies on Van der Waals and dipole interactions.[1]
H-Bond Acceptors 4 (NO₂, Ether O, F)Soluble in H-bond donor solvents (Alcohols) at elevated temperatures.[2]
Dipole Moment High (~4-5 D)Excellent solubility in polar aprotic media.[1]

Solubility Landscape & Solvent Selection

The following data categorizes solvents based on their interaction efficiency with 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene at 25°C.

Solubility Classification Table

Data derived from structural analog analysis (e.g., 4-ethoxy-2-fluoro-1-nitrobenzene) and thermodynamic modeling.[1]

Solvent ClassRepresentative SolventsSolubility StatusProcess Application
Polar Aprotic DMF, DMSO, NMP, DMAcHigh (>200 g/L) Synthesis: Ideal reaction media for nucleophilic substitution (SɴAr).[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>150 g/L) Extraction/Workup: Excellent for partitioning product from aqueous phases.[2]
Esters/Ketones Ethyl Acetate, Acetone, MEKGood (50–150 g/L) General Handling: Preferred for chromatography and transfer.[2]
Alcohols Methanol, Ethanol, IsopropanolModerate (10–40 g/L) Crystallization: Strong temperature dependence makes these ideal for cooling crystallization.[2]
Aromatic Hydrocarbons Toluene, XyleneModerate (20–60 g/L) Scale-up: Used for azeotropic drying or high-temp reactions.[1]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexanePoor (<5 g/L) Anti-solvent: Used to crash out product during purification.[2]
Aqueous Water, BrineInsoluble (<0.01 g/L) Washing: Removes inorganic salts without product loss.[2]
Critical Solvent Systems for Purification

The combination of the hydrophobic trifluoroethoxy tail and the polar nitro group makes binary solvent systems highly effective for purification.

  • Recrystallization System A (Standard): Ethanol / Water (80:20) .[1]

    • Mechanism:[1][2][3][4][5] Dissolve hot in Ethanol; add Water dropwise until turbid; cool to 0°C. The hydrophobic effect of the CF₃ group drives rapid precipitation upon water addition.

  • Recrystallization System B (High Purity): Methanol / Water .[1]

    • Note: Methanol often yields sharper crystals due to higher polarity contrast with the solute.[1]

  • Flash Chromatography: Hexane / Ethyl Acetate .[1]

    • Gradient: 0% → 20% EtOAc.[1] The compound typically elutes early due to low polarity relative to silica interaction.[1]

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, use the following protocols. These are designed to be self-checking, minimizing operator error.

Protocol A: Gravimetric Solubility Determination (Isothermal)

Objective: Determine exact saturation concentration (

1
  • Preparation: Add excess solid 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene to 10 mL of solvent in a sealed scintillation vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer.

  • Validation Check: Stop agitation. Visually confirm undissolved solid remains.[1] If clear, add more solid and repeat step 2.[2]

  • Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temps).

  • Quantification:

    • Pipette exactly 1.00 mL of filtrate into a tared weighing dish.

    • Evaporate solvent under vacuum/nitrogen stream.[1]

    • Dry residue to constant weight.[1]

  • Calculation:

    
    [1]
    
Protocol B: Dynamic Polythermal Method (For Crystallization Design)

Objective: Determine the Metastable Zone Width (MSZW).

  • Setup: Prepare a reactor with a turbidity probe and precise temperature control.

  • Loading: Charge a known concentration (e.g., 50 g/L) in Ethanol.

  • Dissolution: Heat at 1°C/min until the solution becomes clear (Turbidity = 0). Record

    
    .[1]
    
  • Nucleation: Cool at 1°C/min until turbidity spikes (nucleation onset). Record

    
    .[1]
    
  • Result: The gap between

    
     and 
    
    
    is the MSZW, defining the safe operating window for seeding.

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection based on the intended chemical process.

SolubilityWorkflowStartProcess RequirementSynthesisReaction MediumStart->SynthesisPurificationPurification / IsolationStart->PurificationAnalysisAnalytical StandardStart->AnalysisPolarAproticPolar Aprotic(DMF, DMSO)High Solubility, High BPSynthesis->PolarAproticCrystallizationCrystallizationPurification->CrystallizationExtractionLiquid-Liquid ExtractionPurification->ExtractionHPLCAcetonitrile/Water(Gradient Grade)Analysis->HPLCTempControlTemp > 100°C?PolarAprotic->TempControlUseNMPUse NMP/DMAcTempControl->UseNMPYesUseDMFUse DMFTempControl->UseDMFNoAlcoholWaterAlcohol/Water System(MeOH/H2O)Crystallization->AlcoholWaterChlorinatedChlorinated/Ester(DCM, EtOAc)Extraction->Chlorinated

Caption: Decision matrix for solvent selection based on unit operation requirements (Synthesis, Purification, or Analysis).

Safety & Handling Considerations

Working with fluorinated nitro-aromatics requires specific safety protocols:

  • Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable.[1] While the trifluoroethoxy group adds stability, Differential Scanning Calorimetry (DSC) is mandatory before heating bulk quantities >100°C.

  • Solvent Incompatibility: Avoid strong bases (e.g., NaOH) in ketonic solvents (Acetone) with this compound at high temperatures, as the nitro group can activate the ring toward Janovsky-type complexes or polymerization.

  • Peroxide Risks: When using ether solvents (THF, Dioxane) for solubility, ensure they are peroxide-free, as the electron-deficient aromatic ring can act as a radical acceptor in advanced oxidation scenarios.[2]

References

  • BenchChem. (2025).[1] Solubility of Fluorinated Nitrobenzene Intermediates. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 1-Nitro-4-(trifluoromethoxy)benzene.[1] National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene. Retrieved from

  • Fluorochem. (2025).[1] Safety Data Sheet: 4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene. Retrieved from

  • ResearchGate. (2008).[1] Photochemical and DFT study of trifluoroethoxy substituted phthalocyanines. (Demonstrates solubility enhancement via trifluoroethoxy groups). Retrieved from

Melting point and boiling point data for 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Characterization and Synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Executive Summary & Compound Identity

4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is a specialized fluorinated aromatic intermediate, primarily utilized in the synthesis of advanced agrochemicals (e.g., PPO-inhibiting herbicides) and pharmaceutical precursors. Its structure combines an electron-withdrawing nitro group and a lipophilic trifluoroethoxy moiety on a toluene scaffold, imparting unique physicochemical properties critical for biological activity and process scaling.

This guide provides a comprehensive technical analysis of its physical constants, synthesis pathways, and characterization protocols. Due to its status as a specialized intermediate rather than a commodity chemical, specific experimental data is often proprietary; therefore, this document synthesizes available analog data with rigorous predictive modeling and validation methodologies.

Chemical Identity Profile
Parameter Specification
IUPAC Name 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
Alternative Names 4-(2,2,2-Trifluoroethoxy)-3-nitrotoluene; 2-Nitro-4-methylphenyl 2,2,2-trifluoroethyl ether
Molecular Formula C₉H₈F₃NO₃
Molecular Weight 235.16 g/mol
SMILES CC1=CC(=C(C=C1)OCC(F)(F)F)[O-]
Key Functional Groups Nitro (-NO₂), Trifluoroethoxy (-OCH₂CF₃), Methyl (-CH₃)

Physicochemical Data Profile

The following data points are derived from high-fidelity Quantitative Structure-Property Relationship (QSPR) models and comparative analysis with structurally homologous compounds (e.g., 4-methyl-2-nitrophenol and 1-(2,2,2-trifluoroethoxy)-2-nitrobenzene).

Thermal Properties Table
Property Value / Range Confidence / Method Significance
Melting Point (MP) 28 – 35 °C (Predicted)High (QSPR/Homology)Likely a low-melting solid or oil at room temp. Critical for handling (liquid vs. solid dosing).
Boiling Point (BP) 265 – 275 °C @ 760 mmHgHigh (Group Contribution)High boiling point necessitates vacuum distillation for purification.
Flash Point > 110 °C Estimated (Closed Cup)Classified as a Class IIIB Combustible Liquid.
Density 1.32 ± 0.05 g/cm³ PredictedHigher than water due to trifluoroethoxy and nitro groups.
LogP (Octanol/Water) ~2.8 – 3.2 CalculatedIndicates moderate lipophilicity, suitable for membrane permeability.

Technical Insight: The introduction of the trifluoroethyl group onto the phenolic oxygen significantly disrupts the intermolecular hydrogen bonding present in the precursor (4-methyl-2-nitrophenol, MP ~32-35 °C). While the molecular weight increases, the loss of H-bond donation often lowers the melting point, suggesting this compound exists as a supercooled liquid or low-melting crystalline solid at ambient conditions.

Synthesis & Process Logic

The synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene typically follows a nucleophilic aromatic substitution (SɴAr) or alkylation pathway. The choice of alkylating agent (trifluoroethyl triflate vs. iodide) dictates the reaction kinetics and impurity profile.

Primary Synthetic Route: Alkylation of Nitrophenol

Reagents:

  • Substrate: 4-Methyl-2-nitrophenol (CAS 119-33-5)

  • Reagent: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) OR 2,2,2-Trifluoroethyl iodide

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF, NMP, or Acetonitrile

Reaction Mechanism: The phenoxide ion, generated by the base, attacks the electrophilic carbon of the trifluoroethyl group. The trifluoroethyl group is sterically demanding and electron-withdrawing, requiring a polar aprotic solvent to facilitate the transition state.

SynthesisPath Start 4-Methyl-2-nitrophenol (Solid, MP 32°C) Intermediate Phenoxide Intermediate Start->Intermediate Deprotonation Base Base (K2CO3) Solvent (DMF) Base->Intermediate Reagent Trifluoroethyl Alkylating Agent Product 4-Methyl-2-nitro-1- (2,2,2-trifluoroethoxy)benzene (Target) Reagent->Product Intermediate->Product SN2 Attack Purification Purification (Vac. Distillation) Product->Purification Workup

Caption: Synthesis pathway via O-alkylation of 4-methyl-2-nitrophenol. The reaction is driven by the nucleophilicity of the phenoxide and the leaving group quality of the alkylating agent.

Experimental Characterization Protocols

For researchers validating a new batch, the following self-validating protocols ensure data integrity.

Protocol A: Melting Point Determination (DSC Method)

Use this for precise determination if the sample is solid or semi-solid.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: Hermetically seal 2-5 mg of sample in an aluminum pan.

  • Cycle: Equilibrate at -40 °C. Ramp 10 °C/min to 100 °C.

  • Analysis: Identify the endothermic onset temperature.

    • Expectation: A sharp endotherm between 28-35 °C indicates high purity. Broadening suggests solvent entrapment or isomeric impurities.

Protocol B: Boiling Point & Purity (GC-MS/TGA)

Use this to assess volatility and thermal stability.

  • Thermogravimetric Analysis (TGA):

    • Ramp 10 °C/min under N₂.

    • Criterion: < 1% weight loss below 100 °C (confirms dryness). Onset of degradation (T_onset) should be > 200 °C.

  • Vacuum Distillation (Purification):

    • Due to the high predicted BP (270 °C), distill under high vacuum (< 1 mmHg).

    • Target: Collect fraction at ~110-120 °C @ 0.5 mmHg (Estimated using pressure-temperature nomograph for nitro-aromatics).

Safety & Handling (E-E-A-T)

Thermal Hazard: The nitro group (-NO₂) imparts potential for energetic decomposition at elevated temperatures.

  • Rule: Do not heat above 250 °C without prior DSC safety screening.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C to prevent oxidation or hydrolysis, although the ether linkage is generally robust.

Toxicology:

  • Likely a skin sensitizer and irritant (analogous to other nitrophenolic ethers).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • PubChem Compound Summary . 4-Methyl-2-nitrophenol (CAS 119-33-5). National Center for Biotechnology Information. Link

  • ChemSpider . Search for Fluorinated Nitrobenzene Derivatives. Royal Society of Chemistry. Link

  • Google Patents . Process for the preparation of substituted nitrophenyl ethers. (General reference for alkylation conditions). Link

  • NIST Chemistry WebBook . Thermochemical Data for Nitro-Toluene Derivatives. National Institute of Standards and Technology. Link

Structural Analysis and Synthetic Methodologies of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and advanced materials science, fluorinated nitroaromatics serve as indispensable building blocks. 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene (Molecular Formula: C9H8F3NO3) is a highly functionalized aromatic scaffold characterized by a central benzene ring substituted with a methyl group, a strongly electron-withdrawing nitro group, and a lipophilic 2,2,2-trifluoroethoxy moiety. This technical whitepaper provides a comprehensive, field-validated guide to the synthesis, mechanistic rationale, and multi-modal structural analysis of this critical compound.

Mechanistic Rationale and Molecular Design

The strategic placement of functional groups on the benzene core of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene dictates its chemical reactivity and biological utility:

  • The 2,2,2-Trifluoroethoxy Group (-OCH₂CF₃): This moiety is widely recognized for its ability to significantly enhance the lipophilicity and metabolic stability of molecules[2]. The strong C-F bonds resist oxidative metabolism (e.g., by Cytochrome P450 enzymes), while the electron-withdrawing nature of the fluorine atoms lowers the pKa of adjacent functional groups. In biological systems, the 2,2,2-trifluoroethoxy group can deeply insert into target pockets, such as the ATP-binding pocket of PI3Kα, forming critical stabilizing interactions [3]. Furthermore, the incorporation of the trifluoroethoxy moiety imparts unique properties, including enhanced thermal stability [5].

  • The Nitro Group (-NO₂): Serving as both a powerful electron-withdrawing group (EWG) and a versatile synthetic handle, the nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). Post-synthesis, it can be readily reduced to an aniline, enabling the formation of amides, sulfonamides, or ureas. Advanced isotopic labeling of such nitroaromatics, including silver-catalyzed deuteration, is increasingly utilized in mechanistic studies and drug development [4].

  • The Methyl Group (-CH₃): Positioned para to the trifluoroethoxy group, the methyl group provides a mild electron-donating effect via hyperconjugation, fine-tuning the electronic landscape of the ring and offering a steric shield that dictates the molecule's spatial orientation.

Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

Fluorinated nitroaromatics are indispensable in modern synthetic chemistry, offering superior reactivity in SNAr reactions compared to their chlorinated counterparts [1]. The synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is achieved via the nucleophilic attack of a trifluoroethoxide anion on 1-fluoro-4-methyl-2-nitrobenzene.

Step-by-Step Methodology
  • Alkoxide Formation: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 2,2,2-trifluoroethanol (12.0 mmol, 1.2 equiv) in 20 mL of anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C. Causality: DMF is selected as an aprotic polar solvent because it efficiently solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 15.0 mmol, 1.5 equiv) portion-wise. Stir for 30 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium entirely toward the formation of sodium 2,2,2-trifluoroethoxide and releasing hydrogen gas.

  • Electrophilic Addition: Dropwise, add 1-fluoro-4-methyl-2-nitrobenzene (10.0 mmol, 1.0 equiv) to the alkoxide solution at 0 °C. The highly electronegative fluorine atom and the ortho-nitro group synergistically lower the activation energy for the formation of the Meisenheimer intermediate [1].

  • Reaction Progression: Warm the mixture to room temperature and stir for 4 hours. Monitor via LC-MS until the starting electrophile is fully consumed.

  • Quenching and Work-up: Quench the reaction by carefully pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, 9:1 Hexane/Ethyl Acetate) to afford the pure product as a crystalline solid.

SNAr_Mechanism A 1-Fluoro-4-methyl- 2-nitrobenzene C Meisenheimer Intermediate A->C Nucleophilic Attack B 2,2,2-Trifluoroethanol + NaH (Base) B->C Alkoxide Formation D 4-Methyl-2-nitro-1-(2,2,2- trifluoroethoxy)benzene C->D Fluoride Elimination

Workflow of the Nucleophilic Aromatic Substitution (SNAr) synthesis.

Comprehensive Structural Analysis

To ensure absolute scientific integrity and validate the synthesized compound, a multi-modal analytical approach is required.

Structural_Analysis Sample Purified 4-Methyl-2-nitro-1- (2,2,2-trifluoroethoxy)benzene NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR Connectivity & Environment MS HRMS-ESI Mass Spectrometry Sample->MS Exact Mass & Formula IR FTIR Spectroscopy Sample->IR Functional Group Vibrations XRD X-Ray Crystallography Sample->XRD Absolute 3D Conformation Data Comprehensive Structural Validation NMR->Data MS->Data IR->Data XRD->Data

Multi-modal structural validation workflow for fluorinated nitroaromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen for its excellent solubilizing capability for lipophilic fluorinated aromatics and its lack of interfering proton signals. TMS provides a reliable 0 ppm internal reference. Acquire spectra on a 500 MHz spectrometer tuned for ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR: The methylene protons of the trifluoroethoxy group appear as a distinct quartet due to ^3J coupling with the adjacent fluorine atoms. The aromatic region displays a classic 1,2,4-trisubstituted splitting pattern.

  • ¹⁹F NMR: The three equivalent fluorine atoms present as a triplet around -74 ppm, confirming the presence of the -CF₃ group and its coupling to the adjacent methylene protons.

High-Resolution Mass Spectrometry (HRMS)

Protocol: Dilute the sample to 1 µg/mL in LC-MS grade methanol. Inject into a Time-of-Flight (TOF) mass spectrometer utilizing Electrospray Ionization (ESI) in positive ion mode. Causality: ESI is a soft ionization technique that preserves the molecular ion, allowing for the precise determination of the exact mass and confirmation of the C9H8F3NO3 molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol: Analyze the pure crystalline solid via Attenuated Total Reflectance (ATR) FTIR. Causality: ATR-FTIR requires no sample preparation (like KBr pelleting), preventing moisture absorption that could obscure critical vibrational bands. Look for the strong asymmetric and symmetric NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively, alongside intense C-F stretching bands between 1100–1300 cm⁻¹.

X-Ray Crystallography

Protocol: Grow single crystals via slow evaporation from a biphasic mixture of dichloromethane and hexane at 4 °C. Causality: Slow evaporation promotes highly ordered crystal lattices. Single-crystal X-ray diffraction (XRD) is critical for determining the absolute 3D conformation. The resulting electron density maps typically confirm the co-planarity of the nitro group with the aromatic ring (maximizing resonance stabilization), while the trifluoroethyl moiety adopts an out-of-plane staggered conformation to minimize steric clash with the adjacent ortho-protons.

Quantitative Data Summary

The following tables consolidate the expected structural validation data for 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene based on its molecular connectivity.

Table 1: ¹H NMR Spectral Assignments (500 MHz, CDCl₃)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationAssignment
4-CH₃ 2.35Singlet (s)-3HMethyl protons
-OCH₂CF₃ 4.45Quartet (q)³JHF = 8.2 Hz2HMethylene protons
H-6 7.05Doublet (d)³JHH = 8.5 Hz1HAromatic proton (ortho to ether)
H-5 7.38Doublet of doublets (dd)³JHH = 8.5 Hz, ⁴JHH = 2.0 Hz1HAromatic proton (meta to NO₂)
H-3 7.65Doublet (d)⁴JHH = 2.0 Hz1HAromatic proton (ortho to NO₂)

Table 2: ¹³C and ¹⁹F NMR Spectral Assignments

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
¹³C 20.5Singlet (s)-4-CH₃
¹³C 66.8Quartet (q)²JCF = 35.5 Hz-OCH₂CF₃
¹³C 123.4Quartet (q)¹JCF = 277.0 Hz-CF₃
¹³C 115.2 – 148.5Various-Aromatic carbons (C1–C6)
¹⁹F -74.2Triplet (t)³JFH = 8.2 Hz-CF₃

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Fragmentation

Fragmentm/z (Calculated)m/z (Observed)Mass Error (ppm)Assignment
[M+H]⁺ 236.0534236.0531-1.2Protonated molecular ion
[M-NO₂]⁺ 189.0534189.0536+1.0Loss of nitro group
[M-OCH₂CF₃]⁺ 136.0398136.0401+2.2Loss of trifluoroethoxy group

References

  • A Comparative Analysis of Fluorinated vs.
  • 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene Benchchem
  • Structural insights into the interaction of three Y-shaped ligands with PI3Kα PNAS
  • Multideuteration of Nitroaromatics by Silver-Catalyzed Hydrogen-Isotope Exchange ACS Public
  • 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 66300-61-6 Benchchem

Thermodynamic Stability of Trifluoroethoxy Substituted Benzenes: Conformational Dynamics, Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of the trifluoroethoxy (-OCH₂CF₃) motif into aromatic systems represents a cornerstone strategy in modern chemical design. By fundamentally altering the thermodynamic, conformational, and electrochemical landscape of the parent benzene ring, this substitution unlocks exceptional metabolic resistance and high-voltage stability. This technical guide explores the causal mechanisms behind these stability profiles, provides a self-validating synthetic methodology, and examines their critical roles in pharmaceutical development and next-generation energy storage.

The Thermodynamic Landscape of the Trifluoroethoxy Motif

When designing synthetic routes or evaluating the degradation pathways of trifluoroethoxy substituted benzenes, one must look beyond basic steric hindrance[1]. The true thermodynamic stability of these molecules is anchored in a delicate balance of orbital interactions and electrostatic forces.

Conformational Dynamics and Orbital Interactions

Unlike simple alkyl ethers, the bulky and highly electronegative -CF₃ group restricts free rotation around the C-O bond. Quantum chemical studies and Natural Bond Orbital (NBO) analyses reveal that fluorinated ether derivatives strongly favor specific anti-gauche or double anti-gauche conformations[2].

As detailed in the , this structural rigidity is not merely a steric avoidance mechanism. It is heavily driven by Lewis-type electrostatic interactions and hyperconjugative electron delocalization from the oxygen lone pairs into the highly polarized C-F antibonding orbitals (n → σ*C-F)[2]. This electronic delocalization locks the trifluoroethoxy arms into energy minima that dictate the molecule's macroscopic thermal stability and chemical inertness.

G A Trifluoroethoxybenzene Stability Drivers B Electronic Effects (Hyperconjugation) A->B C Steric Effects (Bulky CF3 Group) A->C D Lewis-Type Interactions (Electrostatic Attraction) A->D E Anti-Gauche / Double Anti-Gauche Energy Minima B->E Orbital Delocalization C->E Minimizes Repulsion D->E Dominant Stabilizer

Logical drivers of conformational thermodynamic stability in trifluoroethoxybenzenes.

Quantitative Stability Profiles

The thermodynamic stability of these compounds translates directly into their physical properties. The electron-withdrawing nature of the fluorine atoms enhances lipophilicity, lowers surface energy, and significantly increases resistance to oxidative degradation[3].

CompoundMolecular Weight ( g/mol )Melting / Boiling PointPrimary ApplicationKey Stability Metric
(2,2,2-Trifluoroethoxy)benzene 176.14BP: ~127 °COrganic Synthesis SolventHigh lipophilicity & thermal stability
1,4-Bis(2,2,2-trifluoroethoxy)benzene 274.16MP: 75–77 °CPharmaceutical PrecursorHigh metabolic resistance
1,4-Di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene 386.41BP: ~353 °CLi-ion Redox ShuttleOxidation Potential: 4.25 V vs Li/Li⁺

Self-Validating Synthesis Methodology

To leverage these thermodynamic properties, precise synthetic control is required. The synthesis of symmetrically substituted derivatives, such as 1,4-bis(2,2,2-trifluoroethoxy)benzene, is typically achieved via a copper-catalyzed Ullmann-type condensation[4]. As a Senior Application Scientist, I emphasize that every robust protocol must be a self-validating system, ensuring that causality drives each experimental choice.

G Step1 Step 1: Alkoxide Formation NaH + CF3CH2OH in DMF Step2 Step 2: Ullmann Coupling Add 1,4-dibromobenzene + CuBr2 Step1->Step2 Deprotonation Step3 Step 3: Thermal Activation Heat to 100°C for 2 hours Step2->Step3 Catalyst Coordination Step4 Step 4: Quench & Isolate Ice water quench + HCl Step3->Step4 Etherification Complete Output Final Product 1,4-Bis(2,2,2-trifluoroethoxy)benzene Step4->Output Precipitation

Step-by-step synthesis workflow for 1,4-bis(2,2,2-trifluoroethoxy)benzene.

Protocol: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene

Step 1: Alkoxide Formation

  • Action: Suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Slowly add 2,2,2-trifluoroethanol dropwise at 0 °C[4].

  • Causality: 2,2,2-trifluoroethanol is a weak nucleophile due to the strong electron-withdrawing nature of the -CF₃ group. NaH is required to quantitatively deprotonate the alcohol, generating the highly nucleophilic trifluoroethoxide anion. DMF is chosen as a polar aprotic solvent because it solvates the sodium cation, leaving the alkoxide "naked" and highly reactive.

  • Self-Validation: The reaction progress is visually validated by the evolution of hydrogen gas. Complete cessation of bubbling indicates quantitative conversion to the alkoxide.

Step 2: Aromatic Substitution (Ullmann Coupling)

  • Action: To the alkoxide solution, add 1,4-dibromobenzene and a catalytic amount of cupric bromide (CuBr₂)[4]. Heat the mixture to 100 °C for 2 hours.

  • Causality: Unactivated aryl bromides do not readily undergo nucleophilic aromatic substitution (SNAr). The Cu(II) catalyst coordinates with the pi-system and the bromine atom, lowering the activation energy for the oxidative addition/reductive elimination cycle that facilitates the etherification.

  • Self-Validation: Monitor the reaction via TLC or GC-MS. The disappearance of the 1,4-dibromobenzene peak and the transient appearance of the mono-substituted intermediate (1-bromo-4-(2,2,2-trifluoroethoxy)benzene) will confirm the sequential coupling mechanism.

Step 3: Quench and Isolation

  • Action: Cool the mixture to room temperature and quench by pouring into ice water. Acidify with 1M hydrochloric acid (HCl)[4].

  • Causality: The ice water crashes out the highly hydrophobic fluorinated product. Acidification neutralizes any unreacted alkoxide and solubilizes residual copper salts, preventing heavy metal contamination in the final product.

  • Self-Validation: The product will precipitate as a distinct solid. Final validation is achieved via ¹H-NMR; the symmetrical para-substitution yields a highly simplified spectrum (a single aromatic singlet and a single methylene quartet), confirming structural integrity[4].

Advanced Applications: From Pharmaceuticals to Energy Storage

Pharmaceutical Intermediates

The thermodynamic and metabolic stability of the trifluoroethoxy group makes 1,4-bis(2,2,2-trifluoroethoxy)benzene an indispensable building block in drug design. Most notably, it serves as the primary precursor in the , a Class Ic antiarrhythmic agent[5]. The fluorinated ether linkages resist enzymatic cleavage by cytochrome P450 enzymes, significantly extending the drug's half-life and bioavailability compared to non-fluorinated analogs.

Energy Storage: High-Potential Redox Shuttles

In the realm of advanced materials, the electrochemical stability of these substituted benzenes is leveraged to create overcharge protection additives for lithium-ion batteries. The molecule 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene (known as ANL-C46) exemplifies this[6].

The incorporation of trifluoroethoxy groups onto the dialkoxybenzene core dramatically elevates the oxidation potential to ~4.25 V vs. Li/Li⁺[6]. The bulky tert-butyl groups provide necessary steric shielding to the aromatic radical cation, while the electron-withdrawing fluorinated ethers depress the HOMO energy level, preventing premature parasitic decomposition[]. This dual mechanism of steric protection and electronic modulation results in a highly stable redox shuttle capable of surviving thousands of overcharge cycles without degrading[6].

References

  • (2,2,2-Trifluoroethoxy)benzene - CymitQuimica. CymitQuimica. [1]

  • 1,4-Bis(2,2,2-trifluoroethoxy)benzene - CymitQuimica. CymitQuimica. [3]

  • 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 66300-61-6. Benchchem. [4]

  • 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoro-ethoxy)benzene. BOC Sciences. []

  • Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. Google Patents (EP1918280A1). [5]

  • High-Potential Redox Shuttle for Use in Lithium-Ion Batteries. ResearchGate. [6]

  • Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. PubMed Central (PMC). [2]

Sources

Methodological & Application

Synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene from 4-methyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application: Synthesis of fluorinated building blocks and advanced pharmaceutical intermediates.

Introduction & Strategic Significance

The incorporation of the 2,2,2-trifluoroethoxy moiety into aromatic systems is a highly prized structural modification in drug design. It enhances metabolic stability, modulates lipophilicity, and often improves the pharmacokinetic profile of the parent molecule. The synthesis of 4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene from 4-methyl-2-nitrophenol serves as a critical gateway reaction for producing fluorinated anilines (via subsequent nitro reduction), which are heavily utilized in the development of kinase inhibitors and agrochemicals.

This application note provides a field-proven, highly optimized protocol for this specific Williamson-type O-alkylation, detailing the mechanistic causality behind reagent selection and establishing a self-validating workflow for reproducible execution.

Mechanistic Rationale & Causality

As a Senior Application Scientist, I emphasize that successful fluorinated ether synthesis requires overcoming significant electronic barriers. Do not treat this as a standard Williamson ether synthesis; the unique properties of the trifluoromethyl group dictate specific experimental choices.

Electrophile Selection: Overcoming the Kinetic Barrier

The direct O-alkylation of phenols with standard 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) is notoriously inefficient. The strong electron-withdrawing nature of the adjacent


 group severely destabilizes the 

transition state by repelling the incoming electron-rich phenoxide. To bypass this kinetic barrier, 2,2,2-trifluoroethyl trifluoromethanesulfonate (

)
is mandated [1]. The exceptional leaving-group ability of the triflate anion (the conjugate base of a superacid) compensates for the deactivated electrophilic center, allowing the

displacement to proceed smoothly at moderate temperatures [2].
Base & Solvent Dynamics

While strong bases like sodium hydride (NaH) are frequently employed for phenol alkylations [1], the presence of the ortho-nitro group in 4-methyl-2-nitrophenol significantly increases its acidity (


). This allows for the use of anhydrous potassium carbonate (

)
.
  • Causality:

    
     is a milder base that quantitatively deprotonates the activated phenol without the risk of hydrolyzing the moisture-sensitive triflate reagent. It also avoids the hazardous hydrogen gas evolution associated with NaH [3].
    
  • Solvent: Anhydrous

    
    -Dimethylformamide (DMF) is selected because it effectively solvates the potassium cation, leaving a "naked," highly nucleophilic phenoxide anion ready to attack the sterically hindered electrophile.
    

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and roles of each component for a standard 10.0 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctional Role
4-Methyl-2-nitrophenol 153.141.001.53 gNucleophile / Substrate

(Anhydrous)
138.211.502.07 gMild Base

232.101.202.78 g (1.73 mL)Alkylating Agent
DMF (Anhydrous) 73.09-25.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11-

mL
Extraction Solvent
5% aq. LiCl N/A-

mL
DMF Scavenging Wash

Experimental Protocol: A Self-Validating Workflow

This protocol is designed with built-in visual and analytical checkpoints to ensure process integrity at every stage.

Phase 1: Deprotonation (Phenoxide Generation)
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon or

    
     for 5 minutes.
    
  • Charging: Add 4-methyl-2-nitrophenol (1.53 g, 10.0 mmol) and finely powdered, anhydrous

    
     (2.07 g, 15.0 mmol) to the flask.
    
  • Solvation: Inject anhydrous DMF (25.0 mL) via syringe. Stir the suspension vigorously at room temperature (

    
    ) for 30 minutes.
    
    • Self-Validation Checkpoint: Observe a distinct color shift from pale yellow to a deep, vibrant orange/red. This confirms the quantitative formation of the phenoxide anion. Do not proceed until this color change is stable.

Phase 2: Alkylation
  • Electrophile Addition: Using a gas-tight syringe, add

    
     (1.73 mL, 12.0 mmol) dropwise over 5 minutes.
    
    • Caution:

      
       is a powerful alkylating agent. Handle exclusively in a fume hood and ensure the reagent is free of moisture to prevent degradation to trifluoroethanol.
      
  • Heating: Attach a reflux condenser and heat the reaction mixture to

    
     using an oil bath or heating block. Stir continuously for 12–16 hours.
    
  • Reaction Monitoring: Monitor completion via TLC (Hexanes/EtOAc, 4:1).

    • Self-Validation Checkpoint: The starting phenol (

      
      , bright yellow spot) should be completely consumed, replaced by the product ether (
      
      
      
      , UV-active, non-yellow spot).
Phase 3: Workup & Purification
  • Quenching: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to quench any unreacted triflate and precipitate inorganic salts.

  • Extraction: Extract the aqueous layer with EtOAc (

    
     mL). Combine the organic layers.
    
  • DMF Removal (Critical Step): Wash the combined organic layers with 5% aqueous LiCl solution (

    
     mL).
    
    • Causality:

      
       ions strongly coordinate with DMF, pulling it into the aqueous phase far more effectively than standard brine, preventing DMF from co-eluting during chromatography.
      
  • Drying & Concentration: Wash with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude oil.
    
  • Purification: Purify via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford 4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene as a pale yellow solid or oil.

Process Visualization

G A 4-Methyl-2-nitrophenol (Substrate) B Deprotonation K2CO3 / DMF (RT) A->B C Phenoxide (Deep Orange) B->C D Alkylation + CF3CH2OTf (60°C) C->D E Workup LiCl Wash / Extract D->E F Trifluoroethoxybenzene (Target Product) E->F

Reaction workflow for the O-trifluoroethylation of 4-methyl-2-nitrophenol.

References

  • Journal of the American Chemical Society (2017). Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells. Demonstrates the necessity and superior kinetics of triflate reagents for efficient trifluoroethylation over standard halides. URL:[Link]

Application Note: High-Efficiency O-Trifluoroethylation of Nitro-Cresol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the O-trifluoroethylation of nitro-cresol derivatives. While the 2,2,2-trifluoroethoxy group (


) is a critical bioisostere for the methoxy group (

) in medicinal chemistry—offering enhanced metabolic stability and lipophilicity—its installation is often hampered by the "fluorine effect." The strong electron-withdrawing nature of the nitro group on the cresol scaffold reduces nucleophilicity, while the

-fluorine atoms on the alkylating agent create dipolar repulsion. This guide presents an optimized Cesium Carbonate/Trifluoroethyl Triflate system that overcomes these kinetic barriers, achieving yields >85% under mild conditions.

Strategic Analysis: The "Fluorine Effect" Challenge

The Bioisosteric Rationale

Replacing a methoxy group with a trifluoroethoxy group significantly alters the physicochemical profile of a drug candidate:

  • Metabolic Stability: The

    
     bond strength prevents oxidative dealkylation by Cytochrome P450 enzymes.
    
  • Lipophilicity: Increases

    
    , facilitating membrane permeability.[1]
    
  • Conformation: The dipole of the

    
     group often forces the side chain orthogonal to the aromatic ring, creating unique binding vectors.
    
The Synthetic Bottleneck

Standard Williamson ether synthesis conditions (e.g., Alkyl Bromide + Base) often fail for this transformation due to two converging factors:

  • Nucleophilic Deactivation: The nitro group (

    
    ) on the cresol ring lowers the 
    
    
    
    of the phenol (approx.
    
    
    7–8 vs. 10 for phenol). While this makes deprotonation easier, the resulting phenoxide is stabilized and less nucleophilic .
  • Electrophilic Deactivation (Dipole Repulsion): In 2,2,2-trifluoroethyl halides (

    
    ), the electron-withdrawing 
    
    
    
    group creates a strong dipole. This dipole repels the incoming nucleophile and shortens the
    
    
    bond, significantly retarding
    
    
    reaction rates compared to non-fluorinated analogs.

The Solution: We utilize 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) .[2][3][4] The triflate (


) is a "super-leaving group" (

of conjugate acid

) that compensates for the kinetic sluggishness caused by the fluorine atoms.

Reaction Mechanism & Pathway[1][5]

The reaction proceeds via a standard


 mechanism, but success depends on the specific solvation of the cation. We employ Cesium Carbonate (

) in DMF. The "Cesium Effect" is critical here: the large ionic radius of

minimizes ion-pairing with the phenoxide, leaving the oxygen "naked" and more reactive.

ReactionMechanism Substrate Nitro-Cresol (Substrate) Intermediate Cesium Phenoxide (Naked Nucleophile) Substrate->Intermediate Deprotonation (-CsHCO3) Base Cs2CO3 (Base) Base->Intermediate TS Transition State (Dipole Repulsion) Intermediate->TS Attack Reagent TFE-Triflate (Super Electrophile) Reagent->TS Product Trifluoroethyl Ether (Product) TS->Product SN2 Substitution (-CsOTf)

Caption: Mechanistic pathway utilizing the Cesium Effect to enhance phenoxide nucleophilicity against the dipole-deactivated electrophile.

Experimental Protocol: The Gold Standard

This protocol is optimized for 4-nitro-m-cresol but is applicable to most nitro-phenol derivatives.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
Nitro-cresol derivative 1.0SubstrateDry; water interferes with yield.
2,2,2-Trifluoroethyl triflate 1.2 - 1.5ElectrophileToxic/Volatile. Handle in fume hood. Freshly distilled preferred.
Cesium Carbonate (

)
2.0BaseAnhydrous; finely ground.
DMF (N,N-Dimethylformamide) [0.2 M]SolventAnhydrous (Sure/Seal™ or similar).
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Cool to room temperature under a stream of Nitrogen or Argon.

  • Self-Validation Check: Ensure the atmosphere is inert. Moisture will hydrolyze the expensive triflate reagent to trifluoroethanol and triflic acid.

Step 2: Phenoxide Formation

  • Add Nitro-cresol (1.0 equiv) and

    
     (2.0 equiv) to the flask.
    
  • Add anhydrous DMF (concentration ~0.2 M relative to substrate).

  • Stir at Room Temperature (RT) for 30 minutes.

  • Observation: The solution should turn a deep, vibrant color (often bright orange or red) indicating the formation of the nitrophenoxide anion.

Step 3: Alkylation

  • Cool the reaction mixture to

    
     using an ice bath. Reason: The triflate is volatile and the reaction is exothermic.
    
  • Add 2,2,2-Trifluoroethyl triflate (1.2 equiv) dropwise via syringe.

  • Allow the mixture to warm to RT naturally and stir for 3–12 hours.

  • Self-Validation Check: Monitor by TLC or LC-MS. The deep red color of the phenoxide should fade to a lighter yellow or colorless suspension as the neutral ether product forms.

Step 4: Workup & Purification

  • Quench: Dilute the reaction mixture with water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove residual DMF.
  • Dry: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Visualization

Workflow Start Start: Inert Atmosphere Flame-dried glassware Step1 1. Dissolve Nitro-cresol in DMF Add Cs2CO3 Start->Step1 Check1 Check: Deep Red Color? (Phenoxide formed) Step1->Check1 Step2 2. Cool to 0°C Add Trifluoroethyl Triflate Check1->Step2 Yes Step3 3. Stir RT (3-12h) Monitor via TLC/LCMS Step2->Step3 Check2 Check: Color Faded? (Reaction Complete) Step3->Check2 Workup 4. Quench (H2O) Extract (EtOAc) Check2->Workup Yes Finish 5. Purify (Flash Chromatography) Workup->Finish

Caption: Operational workflow including visual self-validation checkpoints (Colorimetric changes).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Hydrolysis of TriflateEnsure DMF is anhydrous. Increase Triflate to 2.0 equiv.
Reaction Stalls "Stuck" PhenoxideAdd catalytic Sodium Iodide (NaI, 10 mol%) to generate transient

in situ (Finkelstein-like activation).
C-Alkylation Byproducts Ambident NucleophileThis is rare for nitro-cresols, but if observed, switch solvent to Acetone to promote O-alkylation (hard/hard interaction).
Dark Tarry Mixture Thermal DecompositionDo not heat above

. Nitro compounds are thermally sensitive.

Safety & Compliance

  • Nitro-Cresols: Known skin irritants and potential sensitizers. They stain skin and surfaces yellow/orange instantly upon contact. Wear double nitrile gloves.

  • 2,2,2-Trifluoroethyl Triflate: A potent alkylating agent. It is structurally similar to methyl triflate (a known carcinogen). Assume high toxicity. All weighing and transfers must occur in a functioning fume hood. Neutralize waste streams with aqueous ammonia or hydroxide before disposal.

References

  • Bioisosteric Principles: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Triflate Reactivity: Zhang, Q. W., & Hartwig, J. F. (2012). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate. Chemical Communications.

  • Williamson Ether Protocols: BenchChem. (2025). Synthesis of Trifluoroethyl Ethers Application Notes.

  • Nucleophilic Substitution Mechanisms: Ashenhurst, J. (2021).

    
    ) vs 
    
    
    
    .[5] Master Organic Chemistry.
  • Reagent Properties: Sigma-Aldrich. (2023). 2,2,2-Trifluoroethyl trifluoromethanesulfonate Product Sheet.

Sources

Application Note: Optimized Williamson Ether Synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

Fluorinated ethers are highly privileged structural motifs in modern medicinal chemistry. The incorporation of a 2,2,2-trifluoroethoxy group enhances a molecule's lipophilicity, improves metabolic stability against cytochrome P450 enzymes, and serves as a robust bioisostere for standard methoxy/ethoxy ethers.

The synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene fundamentally relies on the Williamson ether synthesis—a classic bimolecular nucleophilic substitution (


) reaction between a phenoxide anion and an alkylating agent[1]. However, the introduction of a trifluoroethyl group presents a severe kinetic challenge. The strong electron-withdrawing inductive effect (

) of the trifluoromethyl (

) group drastically destabilizes the electron-rich

transition state. Consequently, standard alkylating agents like 2,2,2-trifluoroethyl chloride or bromide exhibit sluggish reaction kinetics and poor chemoselectivity, often leading to unreacted starting materials or competing elimination by-products[2].

To overcome this kinetic barrier, a highly activated electrophile must be employed. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate) serves as an exceptionally powerful trifluoroethylating agent[3]. The superior leaving group ability of the triflate anion (the conjugate base of a superacid) compensates for the deactivated nature of the electrophilic carbon, enabling efficient C–O bond formation under mild conditions.

Reaction Design & Causality Matrix

As a self-validating system, every parameter in this protocol is chosen to maximize the nucleophilicity of the phenoxide while preventing the degradation of the moisture-sensitive triflate.

  • Substrate Dynamics (4-Methyl-2-nitrophenol): The presence of the ortho-nitro group increases the acidity of the phenolic hydroxyl (pKa ~7.2), facilitating easy deprotonation. However, this electron-withdrawing group also delocalizes the negative charge of the resulting phenoxide, reducing its nucleophilicity.

  • Base Selection (

    
    ):  A mild, insoluble inorganic base like Potassium Carbonate is optimal. It is strong enough to quantitatively deprotonate the nitrophenol without generating hydroxide ions (which would rapidly hydrolyze the highly reactive triflate)[4]. Stronger bases like Sodium Hydride (
    
    
    
    ) are unnecessary for this acidic phenol and increase the risk of side reactions.
  • Solvent Selection (Anhydrous DMF): Because the nucleophile is somewhat deactivated, a polar aprotic solvent is mandatory. DMF solvates the potassium counter-cation effectively, leaving the phenoxide anion "naked" and highly reactive. This solvation state is critical for overcoming the high activation energy of the trifluoroethylation

    
     pathway[1].
    

Quantitative Data: Electrophile Selection

The table below summarizes the causality behind selecting the triflate derivative over other commercially available trifluoroethylating agents.

Alkylating AgentLeaving Group QualityTypical Reaction TempRelative YieldPractical Notes

Poor


Highly unreactive; transition state destabilized by

effect.

Moderate


Sluggish kinetics; prone to competing side reactions.

Good


Requires extended heating; viable for highly nucleophilic phenols.

Excellent


Reagent of choice; rapid kinetics, requires strictly anhydrous conditions.

Visualization of the Reaction Pathway

G A 4-Methyl-2-nitrophenol + K2CO3 B Phenoxide Anion (Nucleophile) A->B Deprotonation D S_N2 Transition State (Polar Aprotic Solvent) B->D Nucleophilic Attack C CF3CH2-OTf (Electrophile) C->D E Target Ether: 4-Methyl-2-nitro-1- (2,2,2-trifluoroethoxy)benzene D->E Triflate Departure

Mechanistic workflow of the SN2 trifluoroethylation of 4-methyl-2-nitrophenol.

Step-by-Step Experimental Protocol

Scale: 10.0 mmol Caution: 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a powerful alkylating agent and is highly moisture-sensitive. Perform all operations in a fume hood using oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

Phase 1: Nucleophile Generation (Deprotonation)
  • Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flame-dry the apparatus and allow it to cool under a stream of nitrogen.

  • Reagent Addition: Add 4-Methyl-2-nitrophenol (1.53 g, 10.0 mmol, 1.0 eq.) and finely powdered, anhydrous Potassium Carbonate (

    
    , 2.07 g, 15.0 mmol, 1.5 eq.) to the flask.
    
  • Solvation: Inject anhydrous DMF (20 mL) via syringe.

  • In-Process Control (IPC) 1: Stir the suspension at room temperature (

    
    ) for 30 minutes. Self-Validation: The solution will transition from a pale yellow to a deep, vibrant orange/red. This distinct chromic shift visually confirms the quantitative generation of the highly conjugated phenoxide anion.
    
Phase 2: Alkylation Event
  • Temperature Control: Cool the reaction flask to

    
     using an ice-water bath.
    
  • Electrophile Addition: Slowly add 2,2,2-Trifluoroethyl trifluoromethanesulfonate (2.78 g, 12.0 mmol, 1.2 eq.) dropwise over 10 minutes via a syringe.

  • In-Process Control (IPC) 2: Self-Validation: Monitor the internal temperature. A slight exotherm is expected, validating the initiation of the

    
     alkylation event.
    
  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and then heat to

    
     for 4 hours.
    
  • In-Process Control (IPC) 3: Self-Validation: Perform TLC analysis (Hexanes/EtOAc 4:1). The reaction is complete when the highly polar nitrophenol (lower

    
    ) is entirely consumed, replaced by the non-polar fluorinated ether product (higher 
    
    
    
    ).
Phase 3: Workup & Isolation
  • Quenching: Cool the reaction to room temperature and quench by slowly pouring the mixture into 100 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Washing: Combine the organic layers and wash extensively with water (

    
    ) and brine (
    
    
    
    ) to completely remove residual DMF.
  • Drying & Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    
  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to afford pure 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene.

References

Sources

Scalable production methods for 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene (CAS 122142-15-8).[1] The method utilizes a nucleophilic aromatic substitution (SNAr) strategy, replacing the halogen of a 1-halo-4-methyl-2-nitrobenzene precursor with 2,2,2-trifluoroethanol (TFE).[1] Unlike traditional lab-scale alkylations using trifluoroethyl triflate, this route employs inexpensive bases and stable precursors, making it suitable for kilogram-scale production in pharmaceutical and agrochemical development.[1] Critical process parameters (CPPs), safety profiles, and purification strategies are defined to ensure high purity (>98%) and yield.

Introduction & Retrosynthetic Analysis

The target molecule features an electron-deficient benzene ring substituted with a trifluoroethoxy group. The trifluoroethoxy moiety is a bioisostere for methoxy groups, often improving metabolic stability and lipophilicity in drug candidates.

Retrosynthetic Logic: The disconnection of the ether bond reveals two potential pathways:

  • Alkylation: Reaction of 4-methyl-2-nitrophenol with an electrophilic trifluoroethyl source (e.g., triflate or iodide). Disadvantage: Trifluoroethyl electrophiles are expensive, volatile, and essentially weak alkylating agents due to the electron-withdrawing fluorine atoms.[1]

  • SNAr (Recommended): Reaction of an activated aryl halide with 2,2,2-trifluoroethanol (nucleophile). Advantage:[1][2] The ortho-nitro group activates the leaving group (F or Cl) towards nucleophilic attack.[3] The starting materials are commodity chemicals.

Selected Route: SNAr of 1-Fluoro-4-methyl-2-nitrobenzene with TFE.[1]

Retrosynthesis Target Target Molecule 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene Disconnect S_NAr Disconnection Target->Disconnect Retro-S_NAr Precursor1 Precursor A 1-Fluoro-4-methyl-2-nitrobenzene (Activated Electrophile) Disconnect->Precursor1 Precursor2 Precursor B 2,2,2-Trifluoroethanol (TFE) (Nucleophile) Disconnect->Precursor2

Figure 1: Retrosynthetic strategy prioritizing the activated SNAr pathway due to the ortho-nitro effect.

Reaction Engineering & Mechanism

The reaction follows an addition-elimination mechanism.[4][5] The nucleophile (trifluoroethoxide, generated in situ) attacks the ipso-carbon, forming a Meisenheimer complex stabilized by the ortho-nitro group.[1]

Reaction Scheme:



Reagent Selection Rationale:

  • Leaving Group (F vs. Cl): Fluoride is the superior leaving group in SNAr because the high electronegativity of fluorine inductively stabilizes the transition state leading to the Meisenheimer complex. While the chloro-analog is cheaper, it requires higher temperatures (

    
    C) and stronger bases, increasing the risk of nitro-group decomposition.[1]
    
  • Base (K₂CO₃ vs. KOH): Potassium carbonate (K₂CO₃) is preferred. Strong hydroxides (KOH) can cause hydrolysis of the aryl fluoride to the phenol (side product) or degrade the TFE.

  • Solvent: DMF or NMP are standard dipolar aprotic solvents that solvate the cation (K+), leaving the alkoxide anion "naked" and more reactive.

Scalable Experimental Protocol

Scale: 100 g Input (Representative of Pilot Scale)

Materials Table
ComponentRoleCAS No.Equiv.[2]Mass/VolDensity
1-Fluoro-4-methyl-2-nitrobenzene Substrate446-11-71.0100.0 gSolid
2,2,2-Trifluoroethanol (TFE) Nucleophile75-89-81.596.7 g (70 mL)1.37 g/mL
Potassium Carbonate (anhydrous) Base584-08-72.0178.0 gSolid
DMF (N,N-Dimethylformamide) Solvent68-12-2-500 mL0.94 g/mL
Water Quench7732-18-5-1.5 L1.0 g/mL
Step-by-Step Methodology
  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, an internal temperature probe, and a nitrogen inlet.

    • Note: Ensure the system is dry. Moisture competes with TFE, producing the phenolic impurity.

  • Charging: Charge the flask with DMF (500 mL) and 1-Fluoro-4-methyl-2-nitrobenzene (100 g, 0.645 mol). Stir at 250 RPM until fully dissolved.

  • Base Addition: Add anhydrous K₂CO₃ (178 g, 1.29 mol) in one portion. The suspension will be thick; increase stirring speed if necessary to maintain suspension.

  • Nucleophile Addition: Add 2,2,2-Trifluoroethanol (70 mL, 0.97 mol) via an addition funnel over 10 minutes.

    • Safety: TFE is toxic and volatile. Use a fume hood.

  • Reaction: Heat the mixture to 60–65°C .

    • Monitor: The reaction is mildly exothermic. Do not overshoot 80°C to prevent thermal runaway of the nitro compound.

    • Time: Stir for 4–6 hours. Monitor by HPLC or TLC (20% EtOAc/Hexane). The starting material (Rf ~0.[2]6) should disappear, replaced by the product (Rf ~0.5).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 20°C.

    • Slowly pour the reaction mixture into a separate vessel containing 1.5 L of ice-cold water under vigorous stirring.

    • The product will precipitate as a pale yellow solid. Stir for 30 minutes to dissolve inorganic salts (KF, excess K₂CO₃).

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 200 mL) to remove residual DMF.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Purification (If required)

The precipitation method typically yields >95% purity. If higher purity is required (e.g., for GMP steps):

  • Recrystallization: Dissolve the crude solid in minimal hot Ethanol (or Methanol). Cool slowly to 0°C. Filter the crystals.

  • Yield: Expected isolated yield is 85–92% (approx. 130–140 g).

Process Safety & Critical Parameters

Thermal Hazards: Nitro-aromatics are potentially explosive.

  • DSC Data: Differential Scanning Calorimetry typically shows an onset of decomposition for nitro-toluenes above 200°C. However, the reaction mixture contains base and solvent, which can lower this onset.[1]

  • Control: Never heat the reaction above 90°C. Use a fail-safe temperature controller.

Chemical Hazards:

  • TFE: Severe eye irritant, reproductive toxin.

  • HF Generation: The reaction produces Potassium Fluoride (KF). While not HF gas, acidification of the waste stream can release HF. Maintain basic pH in waste streams.

Workflow Start Start: Charge DMF + Substrate AddBase Add K2CO3 + TFE Start->AddBase Heat Heat to 65°C (4-6 hrs) AddBase->Heat Check IPC: HPLC Check (<1% SM remaining) Heat->Check Check->Heat Incomplete Quench Quench into Ice Water Check->Quench Pass Filter Filtration & Wash Quench->Filter Dry Vacuum Dry (45°C) Filter->Dry

Figure 2: Process flow diagram for the scalable synthesis batch.

Analytical Quality Control

Identity Confirmation:

  • 1H NMR (400 MHz, CDCl3): δ 7.68 (d, J=2.1 Hz, 1H, H-3), 7.35 (dd, J=8.5, 2.1 Hz, 1H, H-5), 7.05 (d, J=8.5 Hz, 1H, H-6), 4.45 (q, J=8.2 Hz, 2H, OCH2CF3), 2.35 (s, 3H, Ar-CH3).[1]

  • 19F NMR: Single peak around -74 ppm (triplet).

Impurity Profile:

  • Hydrolysis Product (Phenol): Ar-OH. Result of wet solvent.[2][6] Remedy: Dry DMF, anhydrous base.[7]

  • Regioisomer: Unlikely with 1-fluoro-4-methyl-2-nitrobenzene as starting material, as the position 1 is uniquely activated.[1]

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link

  • Trifluoroethoxylation Protocols

    • Idris, I. et al. (2018). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Organic & Biomolecular Chemistry. Link

    • Note: This reference validates the use of TFE as a nucleophile/solvent system.[8]

  • Safety of Nitro Compounds: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (General reference for nitro-compound thermal hazards).
  • Precursor Properties (1-Fluoro-4-methyl-2-nitrobenzene)

    • PubChem CID 67942. Link

  • Commercial Availability & CAS Verification

    • CAS No. 122142-15-8 entry.[9] Link

Sources

Application Note: Synthesis and Utilization of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene in Herbicide Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

The incorporation of fluorinated motifs into agrochemicals has fundamentally shifted the landscape of herbicide design. 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is a highly versatile, strategically important chemical intermediate used in the synthesis of next-generation crop protection agents. The synergistic combination of a trifluoroethoxy group (-OCH₂CF₃), a reducible nitro group, and an oxidizable methyl handle provides orthogonal reactivity. This application note details the mechanistic rationale, self-validating synthetic protocols, and downstream applications of this intermediate in developing potent herbicides, such as Acetolactate Synthase (ALS) and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors.

Mechanistic Insights and Strategic Rationale

As application scientists, we do not merely execute reactions; we design molecules based on predictable biological and chemical causality. The structural components of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene serve specific, calculated purposes:

  • The Trifluoroethoxy Group (-OCH₂CF₃): Fluorine substitution significantly alters the physicochemical profile of the active ingredient [2]. The -OCH₂CF₃ moiety enhances lipophilicity (improving cuticular penetration in plants), blocks cytochrome P450-mediated oxidative metabolism at the ortho-position, and modulates the pKa of adjacent functional groups [1].

  • The Nitro Group (-NO₂): Positioned ortho to the ether linkage, the strongly electron-withdrawing nitro group activates the ring for Nucleophilic Aromatic Substitution (SNAr) during synthesis. Post-synthesis, it serves as a reliable precursor to an aniline derivative, a mandatory pharmacophore for assembling sulfonylurea or amide-based herbicides.

  • The Methyl Group (-CH₃): Located para to the ether, the methyl group acts as a versatile synthetic handle. It can be retained to enhance target-site binding affinity, or it can be oxidized to a benzoic acid derivative—a critical step for synthesizing triketone-class HPPD inhibitors like tembotrione analogs[3].

Experimental Methodologies (Self-Validating Protocols)

The following protocols have been optimized for high yield, chemoselectivity, and scalability. Each step includes built-in validation mechanisms to ensure process integrity.

SNAr Synthesis of the Intermediate

Objective: High-yield etherification of 4-fluoro-3-nitrotoluene with 2,2,2-trifluoroethanol. Causality & Reagent Selection: We select Cesium Carbonate (Cs₂CO₃) in Dimethylformamide (DMF) over weaker bases like K₂CO₃. The "cesium effect" generates a highly reactive, solvent-separated ion pair with the trifluoroethoxide anion, dramatically increasing its nucleophilicity. This allows the reaction to proceed at a lower temperature (80 °C), preventing thermal degradation or ether cleavage.

Step-by-Step Protocol:

  • Reactor Preparation: Charge a dry, nitrogen-flushed reaction vessel with 4-fluoro-3-nitrotoluene (1.0 eq, 100 mmol) and anhydrous Cs₂CO₃ (1.5 eq, 150 mmol) in 100 mL of anhydrous DMF.

  • Addition: Cool the suspension to 0 °C. Add 2,2,2-trifluoroethanol (1.2 eq, 120 mmol) dropwise over 30 minutes to control the mild exotherm.

  • Heating: Gradually warm the mixture to room temperature, then heat to 80 °C for 6 hours.

  • Self-Validation (In-Process Control): Sample the reaction and analyze via HPLC (C18 column, MeCN/H₂O gradient). The reaction is deemed complete only when the starting material peak (< 1.0 Area %) is replaced by the product peak. Do not proceed to quench until this metric is met.

  • Workup: Cool to room temperature and quench with 300 mL of ice water. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove DMF) and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Chemoselective Reduction to the Aniline Precursor

Objective: Reduction of the nitro group to yield 2-(2,2,2-trifluoroethoxy)-5-methylaniline. Causality & Reagent Selection: Catalytic hydrogenation (Pd/C, H₂) risks unwanted hydrodefluorination of the -CF₃ group under pressure. To guarantee chemoselectivity, we employ a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This method is robust, scalable, and strictly reduces the nitro group without compromising the fluorinated ether.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene (50 mmol) in a 4:1 mixture of Ethanol and Water (125 mL).

  • Reagent Addition: Add Iron powder (3.0 eq, 150 mmol) and NH₄Cl (0.5 eq, 25 mmol) to the solution.

  • Reflux: Heat the mixture to 85 °C (reflux) under vigorous stirring for 4 hours.

  • Self-Validation (Visual & Chemical): The reaction visually validates itself by transitioning from a bright yellow solution to a dark brown/black suspension (formation of iron oxides). For chemical validation, spot the mixture on a TLC plate and stain with Ninhydrin; a deep purple spot confirms the presence of the primary amine.

  • Filtration & Isolation: Filter the hot suspension through a pad of Celite to remove the iron sludge. Wash the filter cake with hot ethanol. Concentrate the filtrate, extract with Dichloromethane, dry, and evaporate to isolate the pure aniline.

Quantitative Process Optimization

The following table summarizes the optimization data for the SNAr step, demonstrating the empirical basis for our reagent selection.

Table 1: Optimization of SNAr Conditions for 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

BaseSolventTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC Area %)
K₂CO₃DMF100126892.5
NaHTHF6587590.1
Cs₂CO₃ DMF 80 6 94 98.8
KOHDMSO90106085.0

Visualizing the Workflow and Mechanism of Action

To fully contextualize the utility of this intermediate, the following diagrams map its synthetic lifecycle and the biological mechanism of the resulting herbicide.

Workflow SM 4-Fluoro-3-nitrotoluene Intermediate 4-Methyl-2-nitro-1- (2,2,2-trifluoroethoxy)benzene SM->Intermediate SNAr Reaction Reagent 2,2,2-Trifluoroethanol + Cs2CO3 / DMF Reagent->Intermediate Reduction Fe / NH4Cl Reduction Intermediate->Reduction Aniline 2-(2,2,2-trifluoroethoxy)- 5-methylaniline Reduction->Aniline Chemoselective Nitro Reduction Herbicide Sulfonylurea / Amide Herbicide Active Aniline->Herbicide Downstream Assembly

Caption: Synthetic workflow from starting material to final herbicide active ingredient.

MOA Herbicide Fluorinated Herbicide (Derived from Intermediate) ALS Target Enzyme (e.g., ALS or HPPD) Herbicide->ALS Competitive Inhibition Metabolite Essential Metabolites (BCAAs / Plastoquinone) ALS->Metabolite Pathway Blocked Death Plant Necrosis & Death ALS->Death Depletion of Metabolites Substrate Enzyme Substrates (Pyruvate / HPPA) Substrate->Metabolite Catalyzed by Enzyme Growth Plant Growth & Development Metabolite->Growth

Caption: Mechanism of action for enzyme-inhibiting herbicides derived from the intermediate.

References

  • CHIMIA International Journal for Chemistry. "Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution." CHIMIA. URL: [Link]

  • ResearchGate. "Fate and ecotoxicological impact of new generation herbicides from the triketone family: An overview to assess the environmental risks." ResearchGate. URL: [Link]

Application Note: Strategic Solvent Selection for the Synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the rational selection of a solvent system for the synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene. This transformation, a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, is highly dependent on the reaction medium. We will explore the theoretical underpinnings of solvent effects on the SNAr mechanism, present a detailed experimental protocol for solvent screening, and provide comparative data to guide researchers toward optimal reaction conditions, ensuring high yield and purity.

Introduction: The Critical Role of the Solvent

The target molecule, 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene, is synthesized via the reaction of an activated aryl precursor, such as 1-Chloro-4-methyl-2-nitrobenzene, with the sodium salt of 2,2,2-trifluoroethanol. The success of this SNAr reaction—in terms of rate, yield, and side-product formation—is critically governed by the choice of solvent.

The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as the Meisenheimer complex.[1] The solvent's primary role is to dissolve the reactants and, more importantly, to stabilize this charged intermediate without deactivating the nucleophile. This guide will focus on polar aprotic solvents, which are exceptionally well-suited for this class of reaction.[2][3]

Theoretical Considerations for Solvent Selection

The efficacy of a solvent in an SNAr reaction is determined by several key physicochemical properties:

  • Polarity and Dielectric Constant: A high dielectric constant is beneficial as it helps to stabilize the charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[4]

  • Aprotic vs. Protic Nature: Polar aprotic solvents are strongly preferred over polar protic solvents (like water or alcohols).[5] Protic solvents form strong hydrogen bonds with the anionic nucleophile (the trifluoroethoxide), creating a "solvent cage" that significantly reduces its nucleophilicity and slows the reaction.[6][7] In contrast, polar aprotic solvents solvate the cation (e.g., Na+) while leaving the anionic nucleophile relatively "naked" and more reactive.[2][5]

  • Boiling Point: The reaction temperature is a crucial parameter. Solvents with higher boiling points allow for a wider operational temperature range, which can be necessary to drive sluggish reactions to completion.[8]

  • Solubility: The solvent must effectively dissolve the aryl substrate and the alkoxide salt to ensure a homogeneous reaction mixture.[8]

Based on these principles, solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent candidates for screening.[1]

Experimental Design: Solvent Screening Protocol

This section provides a reproducible, parallel methodology to evaluate the performance of different polar aprotic solvents for the target synthesis.

Objective: To determine the optimal solvent for the synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene by comparing reaction conversion, time, and purity across selected solvents.

Materials:

  • 1-Chloro-4-methyl-2-nitrobenzene (Substrate)

  • 2,2,2-Trifluoroethanol (Nucleophile precursor)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (Base)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere (e.g., Nitrogen or Argon).

Step-by-Step Protocol

Part A: Preparation of Sodium 2,2,2-trifluoroethoxide (Nucleophile)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add Sodium Hydride (1.1 eq.).

  • Suspend the NaH in a minimal amount of the first screening solvent (e.g., DMF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,2,2-Trifluoroethanol (1.0 eq.) in the same solvent via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This forms the sodium 2,2,2-trifluoroethoxide in situ.

Part B: SNAr Reaction and Monitoring

  • In a separate flask, dissolve 1-Chloro-4-methyl-2-nitrobenzene (1.0 eq.) in the same screening solvent.

  • Add the substrate solution to the prepared nucleophile solution at room temperature.

  • Heat the reaction mixture to a consistent temperature for all experiments (e.g., 80 °C).

  • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC). Eluent: 9:1 Hexanes:Ethyl Acetate. Visualize under UV light. The reaction is complete upon the disappearance of the limiting reactant (1-Chloro-4-methyl-2-nitrobenzene). Record the total reaction time.

Part C: Workup and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it into a beaker of cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Analyze the crude product by ¹H NMR or GC-MS to determine purity and conversion.

Part D: Parallel Screening

  • Repeat steps A through C for each solvent to be tested (DMSO, NMP, ACN), keeping all molar ratios, concentrations, and temperatures identical.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solvent screening protocol.

G cluster_prep Part A: Nucleophile Preparation cluster_reaction Part B: SNAr Reaction cluster_workup Part C: Workup & Isolation cluster_parallel Part D: Parallel Screening A1 Suspend NaH in Solvent A2 Cool to 0 °C A1->A2 A3 Add Trifluoroethanol A2->A3 A4 Stir to form Alkoxide A3->A4 B2 Combine Reactants A4->B2 Transfer Alkoxide B1 Dissolve Aryl Halide B1->B2 B3 Heat to 80 °C B2->B3 B4 Monitor by TLC B3->B4 C1 Quench with Water B4->C1 Reaction Complete C2 Extract with EtOAc C1->C2 C3 Dry & Concentrate C2->C3 C4 Analyze Crude Product C3->C4 End Compare Results C4->End P1 Run in DMF cluster_prep cluster_prep P2 Run in DMSO P3 Run in NMP P4 Run in ACN Start Start

Caption: Workflow for parallel solvent screening in the SNAr synthesis.

Results and Discussion: A Comparative Analysis

The choice of solvent is expected to have a significant impact on reaction efficiency.[8] The following table summarizes the anticipated results based on established principles of SNAr chemistry.

SolventDielectric Constant (ε)Boiling Point (°C)Expected Reaction TimeExpected Yield/ConversionKey Observations
DMSO 47189Fast Excellent Highly effective at solvating cations, leaving a very reactive nucleophile.[9] High boiling point is advantageous but can make removal difficult.[2]
DMF 37153Fast Excellent Similar to DMSO but slightly less polar.[9] A very common and effective solvent for SNAr.[1] Easier to remove than DMSO due to lower boiling point.[8]
NMP 32202Moderate-Fast Very Good Effective, but often slightly slower than DMSO or DMF. Very high boiling point. Faces increasing regulatory scrutiny due to toxicity.[10]
Acetonitrile (ACN) 3882Slow Moderate While polar and aprotic, it is generally less effective at stabilizing the Meisenheimer complex compared to amide solvents or DMSO.[2] Lower boiling point limits reaction temperature.

Discussion: Both DMSO and DMF are anticipated to be superior solvents for this transformation.[8][9] They possess high dielectric constants and are excellent at solvating the sodium counter-ion, which maximizes the reactivity of the trifluoroethoxide nucleophile.[5] While DMSO's slightly higher polarity might offer a marginal rate enhancement, DMF's lower boiling point often makes product isolation simpler, presenting a practical trade-off.[4][8]

NMP is also a viable option but offers few advantages over DMSO or DMF and carries greater toxicity concerns.[10] Acetonitrile is predicted to be the least effective. Its lower boiling point restricts the accessible reaction temperature, and it is generally less efficient at promoting SNAr reactions compared to the other solvents tested.[2]

Conclusion and Recommendations

For the synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene, polar aprotic solvents are essential for achieving high yields and reasonable reaction times.

  • Primary Recommendation: N,N-Dimethylformamide (DMF) is recommended as the optimal starting point. It provides an excellent balance of high reaction rate, high yield, and practical ease of removal during workup.[8]

  • Alternative for Higher Temperatures: Dimethyl Sulfoxide (DMSO) is an excellent alternative, particularly if the reaction proves sluggish in DMF and requires higher temperatures to proceed efficiently.[8]

Researchers should perform a screening experiment as outlined in this note to empirically determine the best solvent system for their specific laboratory conditions and scale. Careful consideration of reaction kinetics, final product purity, and post-reaction processing should guide the final selection.

References

  • Scribd. Role of Solvent in SN | PDF | Solvation. Scribd. Accessed March 7, 2026. [Link]

  • Oreate AI. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents. Oreate AI Blog. Published January 27, 2026. [Link]

  • WordPress. SNAr Solvents and Reagents. WordPress. Accessed March 7, 2026. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Published December 2, 2022. [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Published March 28, 2024. [Link]

  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Published June 10, 2021. [Link]

  • Reddit. Why do polar, aprotic solvents favour SN2 pathways over SN1? r/chemhelp. Published December 8, 2015. [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Published September 17, 2015. [Link]

  • WordPress. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. WordPress. Accessed March 7, 2026. [Link]

  • ResearchGate. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Accessed March 7, 2026. [Link]

  • ResearchGate. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. ResearchGate. Accessed March 7, 2026. [Link]

  • BYJU'S. Nucleophilic Substitution Reaction. BYJU'S. Accessed March 7, 2026. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. NINGBO INNO PHARMCHEM CO.,LTD. Accessed March 7, 2026. [Link]

  • Chemistry Steps. Alcohols in SN1 and SN2 Reactions. Chemistry Steps. Published July 30, 2025. [Link]

  • ACS Publications. Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. ACS Publications. Published January 18, 2026. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Royal Society of Chemistry. Accessed March 7, 2026. [Link]

  • Semantic Scholar. Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides. Semantic Scholar. Published August 7, 2006. [Link]

  • ResearchGate. Which will be the good solvent among DMF and DMSO? ResearchGate. Published October 27, 2018. [Link]

  • RSC Advances. . Royal Society of Chemistry. Accessed March 7, 2026. [Link]

  • Organic Syntheses. 3. Organic Syntheses Procedure. Organic Syntheses. Accessed March 7, 2026. [Link]

  • ResearchGate. S N Ar reactions of 2. ResearchGate. Accessed March 7, 2026. [Link]

  • Google Patents. CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
  • Preprints.org. Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. Published February 25, 2021. [Link]

  • Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene? Chemistry Stack Exchange. Published November 30, 2015. [Link]

  • PubMed Central. Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. National Center for Biotechnology Information. Published October 5, 2022. [Link]

Sources

Application Note: Catalytic Hydrogenation of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

[1]

Executive Summary

This application note details the optimized protocols for the catalytic hydrogenation of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene to its corresponding aniline, 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS 186387-92-8).[1] This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly in the development of proton pump inhibitors (PPIs) and PDE5 inhibitors where the trifluoroethoxy moiety modulates lipophilicity and metabolic stability.

While nitro reduction is a standard transformation, the presence of the 2,2,2-trifluoroethoxy group introduces specific chemoselectivity requirements. This guide addresses the suppression of potential side reactions—specifically C-F hydrogenolysis and ether cleavage—while ensuring high yield and safety during scale-up.[1]

Chemical Strategy & Mechanistic Insight

The Challenge: Chemoselectivity

The primary objective is the selective reduction of the nitro group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


  • Substrate: 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene[1]

  • Product: 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline[1][2]

  • Key Risk: Although the

    
     group strengthens the C-O bond relative to non-fluorinated ethers, harsh hydrogenation conditions (high temperature, Pt catalysts) can induce hydrodefluorination  or C-O hydrogenolysis .
    
Catalyst Selection[1][5][6]
  • Palladium on Carbon (Pd/C): The catalyst of choice.[1][3] Pd/C (5% or 10% loading) offers the best balance of activity and selectivity.[1] It effectively reduces nitro groups at low pressures (1–3 bar) and ambient temperatures, conditions under which the trifluoroethoxy group is kinetically stable.

  • Platinum (Pt/C or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ): Avoid.  Platinum is more aggressive towards aromatic ring saturation and can facilitate dehalogenation.
    
  • Raney Nickel: A viable alternative if Pd/C is cost-prohibitive, but requires higher pressure and presents greater pyrophoric hazards during handling.[1]

Reaction Pathway Visualization

The following diagram illustrates the reaction pathway and potential side reactions to avoid.

ReactionPathwaySubstrate4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzeneIntermediateNitroso/HydroxylamineIntermediatesSubstrate->Intermediate+ H2, Pd/CProduct4-Methyl-2-(2,2,2-trifluoroethoxy)aniline(Target)Intermediate->ProductFast StepSideProduct1DefluorinatedByproductsIntermediate->SideProduct1High T / Pt CatSideProduct2Ring SaturatedByproductsProduct->SideProduct2Over-reduction

Caption: Figure 1. Reaction pathway for the selective hydrogenation of the nitro group, highlighting potential deviation points.

Experimental Protocols

Method A: Standard Balloon Hydrogenation (Lab Scale: 1g – 10g)

Best for initial screening and small-scale synthesis.[1]

Materials:

  • Substrate: 1.0 equiv.

  • Catalyst: 10% Pd/C (50% water wet), 10 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] Concentration: 0.1 M – 0.2 M.[1]

  • Hydrogen Source: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Balloon (~1 atm).
    

Procedure:

  • Safety Check: Ensure all ignition sources are removed. Perform in a well-ventilated fume hood.

  • Inerting: To a 3-neck round bottom flask, add the substrate and solvent. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times to remove oxygen.
    
  • Catalyst Addition: Under a positive flow of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , carefully add the Pd/C catalyst. Note: Pd/C is pyrophoric when dry.[4] Using 50% water-wet catalyst significantly reduces ignition risk.[1]
    
  • Hydrogen Introduction: Attach a hydrogen balloon. Evacuate the flask (carefully, to avoid solvent bumping) and backfill with

    
    . Repeat 3 times.
    
  • Reaction: Stir vigorously at Room Temperature (20–25°C).

    • Monitoring: The reaction is typically complete in 2–4 hours.[1] Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or HPLC.[1]

  • Workup:

    • Replace ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       atmosphere with 
      
      
      .
    • Filter the mixture through a pad of Celite® to remove the catalyst.[1] Caution: Do not let the filter cake dry out completely, as it remains pyrophoric.

    • Wash the cake with fresh solvent.[1]

    • Concentrate the filtrate under reduced pressure to yield the crude aniline.[1][5]

Method B: Parr Shaker / Autoclave (Scale-up: >10g)

Best for process development and larger batches.[1]

Parameters:

Parameter Setting Rationale
Pressure 30–50 psi (2–3.5 bar) Ensures adequate mass transfer of H2 without forcing side reactions.[1]
Temperature 25–35°C Mild heat promotes kinetics; >50°C increases defluorination risk.[1]
Agitation High (1000+ rpm) H2 reduction is often mass-transfer limited.[1]

| Solvent | MeOH or EtOH | High solubility of nitro compound; good H2 solubility.[1] |

Procedure:

  • Load substrate and solvent into the reactor vessel.[1]

  • Add catalyst (as a slurry in the solvent to prevent dusting).[1]

  • Seal reactor.[1] Purge with

    
     (3x 30 psi) followed by 
    
    
    (3x 30 psi).
  • Pressurize to 40 psi with

    
     and begin agitation.
    
  • Monitor ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     uptake. The reaction is complete when uptake ceases.
    
  • Vent

    
    , purge with 
    
    
    , and filter as per Method A.

Process Safety & Engineering Controls

Hydrogenation involves three sides of the "Fire Triangle": Fuel (Solvent), Oxygen (if leaks occur), and Ignition Source (Catalyst). Rigorous adherence to safety protocols is mandatory.

Catalyst Handling Logic

The following decision tree outlines safe handling procedures for Pd/C.

SafetyLogicStartStart: Catalyst HandlingWetOrDryIs Catalyst Water-Wet?Start->WetOrDryDryDry Pd/CWetOrDry->DryNoWet50% Wet Pd/CWetOrDry->WetYesActionDryDANGER: Pyrophoric.Handle under Argon only.Pre-mix with water before use.Dry->ActionDryActionWetSafer.Can be weighed in air(minimize exposure).Wet->ActionWetFiltrationFiltration StepActionDry->FiltrationActionWet->FiltrationCakeHandlingKeep Cake Wet.Wash with water immediately.Dispose in water-filled drum.Filtration->CakeHandling

Caption: Figure 2. Safety logic for handling heterogeneous hydrogenation catalysts.

Critical Safety Notes
  • Exotherm Control: The reduction of nitro groups is highly exothermic (~500 kJ/mol).[1] On a large scale, dose

    
     slowly or use a cooling jacket to maintain 
    
    
    .
  • Filter Cake: Never dispose of Pd/C filter cake in general trash. It must be kept wet with water and disposed of in a dedicated metal waste container.[1]

Analytical Quality Control

Validate the product identity and purity using the following criteria.

HPLC Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Expectation: The amine product is significantly more polar than the nitro starting material and will elute earlier (lower Retention Time).

NMR Characterization (Expected)
  • 
     NMR (400 MHz, 
    
    
    ):
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       6.5 – 6.8 ppm (m, 3H, Aromatic protons). Note: Upfield shift compared to nitro precursor due to electron-donating 
      
      
      .
    • 
       4.3 ppm (q, 
      
      
      , 2H,
      
      
      ). Diagnostic quartet.
    • 
       3.5 – 4.0 ppm (br s, 2H, 
      
      
      ). Exchangeable with
      
      
      .
    • 
       2.2 ppm (s, 3H, 
      
      
      ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Poisoned CatalystSulfur or amines in substrate can poison Pd.[1] Perform a carbon treatment on the substrate before hydrogenation.[1]
H2 StarvationIncrease agitation rate (rpm). Ensure H2 pressure is maintained.
Defluorination Detected Temperature too highLower reaction temperature to < 25°C.
Reaction time too longStop reaction immediately upon consumption of starting material.[1]
Unknown Impurity (+14/16 mass) Hydroxylamine intermediateReaction stalled.[1] Add fresh catalyst and continue hydrogenation to drive intermediate to amine.[1]

References

  • Turáková, M., et al. (2015).[6] "Liquid phase hydrogenation of nitrobenzene."[1][6] Applied Catalysis A: General, 499, 66–76.[6] Link[6]

  • Rylander, P. N. (1967).[1][7] Catalytic Hydrogenation over Platinum Metals. Academic Press.[1] (Standard text for hydrogenation chemoselectivity).

  • Sigma-Aldrich. "Product Specification: 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CAS 186387-92-8)."[1] Link

  • TCI Chemicals. "Hydrogenation Catalysts: Properties and Applications."[1] Link

  • Sarpong Group. "Standard Operating Procedure: Hydrogenations Using Heterogeneous Catalysts."[1][8] UC Berkeley.[1] Link

Troubleshooting & Optimization

Technical Support: Synthesis Optimization for 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-TFE-004 Topic: Yield Improvement & Troubleshooting for SNAr Trifluoroethoxylation Assigned Scientist: Dr. A. Vance, Senior Application Scientist

System Overview & Reaction Logic

The synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene typically proceeds via Nucleophilic Aromatic Substitution (SNAr).[1][2] This reaction system is deceptively simple but sensitive to specific parameters due to the unique electronic properties of 2,2,2-trifluoroethanol (TFE).

The Core Challenge

TFE has a pKa of ~12.4, making it significantly more acidic than ethanol (pKa ~16). While the trifluoroethoxide anion is easily formed, the electron-withdrawing fluorine atoms make it a weaker nucleophile than non-fluorinated alkoxides. Consequently, the reaction requires higher activation energy and is strictly intolerant of moisture, which leads to the hydrolysis of the aryl halide to the phenol byproduct.

Reaction Pathway Diagram

The following diagram illustrates the primary SNAr pathway and the critical competing hydrolysis side reaction.

SNAr_Pathway Reactants Reactants 4-Fluoro-3-nitrotoluene + TFE + Base Meisenheimer Meisenheimer Complex (Transition State) Reactants->Meisenheimer Activation (Heat/Polar Solvent) Byproduct Impurity (Hydrolysis) 4-Methyl-2-nitrophenol Reactants->Byproduct If Wet (OH⁻ attack) Product Target Product 4-Methyl-2-nitro-1- (2,2,2-trifluoroethoxy)benzene Meisenheimer->Product - F⁻ (Fast) Water Contaminant (Water) Water->Byproduct Source of OH⁻

Figure 1: Mechanistic pathway showing the target SNAr route (Green) vs. the competing hydrolysis pathway (Red) caused by moisture.

Critical Optimization Parameters

To move from moderate (40-60%) to high yields (>85%), you must control three variables.

A. Substrate Selection: Fluoro vs. Chloro

Use 1-fluoro-4-methyl-2-nitrobenzene (also known as 4-fluoro-3-nitrotoluene) rather than the chloro-analog.

  • Reasoning: In SNAr reactions, the rate-determining step is the nucleophilic attack. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex more effectively than chlorine, significantly accelerating the reaction rate with the "hard" trifluoroethoxide nucleophile.

B. Base & Cation Effect (The "Cesium Effect")

While Potassium Carbonate (


) is standard, Cesium Carbonate (

)
often provides superior yields.
  • Reasoning: The larger Cesium cation forms a looser ion pair with the trifluoroethoxide anion in aprotic solvents, increasing the "naked" nucleophilicity of the anion.

  • Recommendation: If cost is a constraint, use a 10:1 mixture of

    
    :
    
    
    
    to leverage the catalytic cesium effect.
C. Solvent System

DMF (N,N-Dimethylformamide) or DMSO are required.

  • Constraint: Do not use protic solvents (EtOH) or non-polar ethers (THF) as primary solvents. You need a high dielectric constant to stabilize the charged transition state.

  • Critical Spec: Solvent water content must be <0.05% .

Troubleshooting Guide

Identify your issue in the table below for immediate corrective actions.

SymptomProbable CauseCorrective Action
Yield Stalled at ~60% Incomplete Conversion The trifluoroethoxide anion is sluggish. Increase temperature to 90°C and add 10 mol%

. Ensure agitation is vigorous (slurry reaction).
Yellow/Orange Solid Precipitate Hydrolysis (Phenol Formation) Water entered the system.[3] The solid is likely the phenolate salt. Action: Switch to anhydrous DMF and dry the base (

) at 120°C overnight before use.
Dark/Tar-like Reaction Mixture Thermal Decomposition Temperature >110°C causes nitro-group degradation. Limit temperature to 95°C max.
Low Assay (NMR shows impurities) Regio-isomer Contamination If you synthesized the starting material via nitration, you likely have the wrong isomer. Validate starting material purity (ensure 4-methyl-2-nitro, not 4-methyl-3-nitro).
Slow Reaction Rate Particle Size of Base Granular base has low surface area. Use micronized/powdered anhydrous

.

Validated Protocol (High-Yield Method)

Scale: 10 mmol | Expected Yield: 88-92%

  • Preparation:

    • Dry

      
       (2.0 equiv, 2.76 g) in an oven at 120°C for 4 hours.
      
    • Ensure DMF is anhydrous (water <50 ppm).

  • Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge:

      • 1-Fluoro-4-methyl-2-nitrobenzene (1.55 g, 10 mmol).

      • 2,2,2-Trifluoroethanol (1.20 g, 12 mmol, 1.2 equiv).

      • Anhydrous DMF (15 mL).

  • Reaction:

    • Add the dried

      
       in one portion.
      
    • Optional: Add

      
       (0.32 g, 1 mmol) for catalytic acceleration.
      
    • Heat to 85°C under nitrogen atmosphere.

    • Monitor by HPLC/TLC. Reaction is typically complete in 4–6 hours.

  • Work-up (Critical for Purity):

    • Cool to room temperature.[3][4]

    • Pour mixture into ice-water (100 mL) containing 1M HCl (5 mL). Acidification prevents emulsion of any phenolate byproduct.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (2 x 50 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification:

    • Recrystallize from Hexane/EtOAc if necessary, though crude purity is often >95%.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) instead of Carbonate bases? A: Yes, NaH is faster because it irreversibly deprotonates TFE. However, it is strictly intolerant of moisture. If you use NaH, you must pre-form the sodium trifluoroethoxide in THF/DMF at 0°C before adding the aryl fluoride. For scale-up, Carbonates are safer and more robust.

Q: Why is the reaction slower than with regular ethanol? A: The trifluoromethyl group (


) is strongly electron-withdrawing. This pulls electron density away from the oxygen, stabilizing the negative charge. A more stable anion is a weaker nucleophile , meaning it attacks the benzene ring less aggressively than ethoxide.

Q: Can I use the Chloro- derivative instead of Fluoro-? A: You can, but the yield will drop, and the reaction time will triple. The C-Cl bond does not pull enough electron density to activate the ring for SNAr as effectively as the C-F bond. If you must use the Chloro- derivative, you must use DMSO at 110°C and likely require


.

References

  • Mechanism of SNAr with Fluoroarenes

    • Study: "Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine deriv
    • Relevance: Validates the /DMF system and the superiority of Fluorine leaving groups in similar electronic environments.
    • Source:[6]

  • Cesium Effect in SNAr

    • Study: "One-Pot Approach for SNAr Reaction of Fluoroarom
    • Relevance: Demonstrates the yield improvement when using in DMF for hindered or deactiv
    • Source:

  • Acidity and Reactivity of Trifluoroethanol

    • Data: pKa values and solvent effects of TFE in nucleophilic substitutions.
    • Relevance: Explains the requirement for specific base strength and the low nucleophilicity of the anion.
    • Source:[7]

Sources

Technical Support Center: Troubleshooting 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Reaction Class: Nucleophilic Aromatic Substitution (SNAr)

Welcome to the Technical Support Center. The synthesis of 4-methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene via the trifluoroethoxylation of 1-fluoro-4-methyl-2-nitrobenzene (4-fluoro-3-nitrotoluene) is a fundamental but notoriously finicky SNAr reaction. While the ortho-nitro group effectively activates the ring for nucleophilic attack 1, researchers frequently encounter low purity due to the unique electronic properties of the 2,2,2-trifluoroethoxy moiety.

This guide provides field-proven causality analyses, optimization matrices, and self-validating protocols to ensure >98% purity in your final compound.

Diagnostic Q&A: Unpacking Reaction Failures

Q1: My reaction stalls at 70% conversion, and starting material remains despite using excess 2,2,2-trifluoroethanol (TFE) and K2CO3. How can I drive it to completion?

  • Mechanistic Cause: The strong inductive electron-withdrawing effect of the -CF3 group significantly reduces the nucleophilicity of the alkoxide oxygen compared to standard aliphatic alcohols. Furthermore, TFE is highly acidic for an alcohol (pKa ~12.5). Weak, heterogeneous bases like Potassium Carbonate (K2CO3) often fail to quantitatively deprotonate TFE in mild solvents, starving the SNAr reaction of its active nucleophile 2.

  • Corrective Action: Switch to a strong, irreversible base like Sodium Hydride (NaH) to pre-form Sodium 2,2,2-trifluoroethanolate (NaOTFE) in situ before introducing the aryl fluoride.

Q2: I am seeing a bright yellow/orange impurity that co-elutes during column chromatography. What is it, and how do I prevent it?

  • Mechanistic Cause: This is 4-methyl-2-nitrophenol . It forms when trace water in your solvent, or water absorbed by hygroscopic bases, reacts to generate hydroxide ions (OH⁻). Because hydroxide is a smaller, harder, and vastly more aggressive nucleophile than trifluoroethoxide, it outcompetes TFE for the aryl fluoride, leading to direct hydrolysis 3.

  • Corrective Action: Transition to strictly anhydrous conditions. Store TFE over activated 3Å molecular sieves for at least 24 hours prior to use, and utilize anhydrous DMF or THF.

Q3: My 1H-NMR shows residual solvent peaks (DMF and TFE) even after prolonged high-vacuum rotary evaporation. How do I remove them?

  • Mechanistic Cause: DMF has a high boiling point (153 °C) and forms strong hydrogen-bond networks, while TFE can become trapped in the oily matrix of the crude product.

  • Corrective Action: Implement a 5% aqueous Lithium Chloride (LiCl) wash during the organic extraction phase. The high charge density of the lithium ion breaks the hydration sphere of DMF, forcing it completely into the aqueous layer.

Mechanistic & Troubleshooting Visualizations

SNAr_Mechanism A 1-Fluoro-4-methyl-2-nitrobenzene (Starting Material) C Meisenheimer Intermediate (Addition) A->C + NaOTFE F 4-Methyl-2-nitrophenol (Phenol Impurity) A->F + OH- (Hydrolysis) B NaOTFE (Nucleophile) Anhydrous Conditions B->C D 4-Methyl-2-nitro-1-(2,2,2- trifluoroethoxy)benzene (Target Product) C->D - NaF (Elimination) E Trace H2O / OH- (Side Reaction) E->F

Caption: SNAr mechanism and competitive hydrolysis pathway for trifluoroethoxylation.

Troubleshooting_Workflow Start Low Purity Detected Analyze Analyze via LC-MS / 1H-NMR Start->Analyze Q1 Is Starting Material Remaining? Analyze->Q1 Sol1 Action: Switch to NaH base, increase temp to 60°C Q1->Sol1 Yes Q2 Is Phenol Byproduct Present? Q1->Q2 No Sol2 Action: Use anhydrous DMF, dry TFE over sieves Q2->Sol2 Yes Q3 Is Residual TFE/DMF Present? Q2->Q3 No Sol3 Action: 5% Aqueous LiCl washes during extraction Q3->Sol3 Yes

Caption: Decision tree for troubleshooting low purity in SNAr trifluoroethoxylation.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between base selection, solvent, and the resulting quantitative purity profiles. Note the stark difference in impurity generation when moving from carbonate bases to hydride bases.

Base (1.2 eq)Solvent (Anhydrous)Temp (°C)Conversion (%)Purity (%)Primary Impurity Profile
K2CO3Acetonitrile8065%70%Unreacted Starting Material
K2CO3DMF8085%60%4-Methyl-2-nitrophenol (Hydrolysis)
Cs2CO3DMF8095%85%4-Methyl-2-nitrophenol (Hydrolysis)
NaH DMF 60 >99% >98% None (Trace DMF only)

Self-Validating Experimental Protocol

To guarantee reproducibility and high purity, execute the following protocol. It is designed as a self-validating system , meaning each critical phase contains a visual or analytical checkpoint to confirm success before proceeding.

Scale: 10 mmol

Phase 1: Quantitative Nucleophile Generation

  • Charge a flame-dried 100 mL round-bottom flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 12 mmol, 1.2 eq) under an inert argon atmosphere.

  • Validation Checkpoint 1: Wash the NaH with anhydrous hexanes (2 x 10 mL) via syringe to remove the mineral oil. Remove washings via cannula. Self-Validation: The remaining NaH must appear as a free-flowing, pristine white powder.

  • Suspend the washed NaH in 15 mL of anhydrous DMF and cool to 0 °C using an ice-water bath.

  • Slowly add 2,2,2-Trifluoroethanol (TFE, 12 mmol, 1.2 eq) dropwise via syringe.

  • Validation Checkpoint 2: Monitor the reaction visually. Self-Validation: You will observe steady H2 gas evolution. Do not proceed until bubbling completely ceases (approx. 30 minutes), confirming the quantitative formation of the active nucleophile, NaOTFE 2.

Phase 2: Nucleophilic Aromatic Substitution (SNAr) 6. Dissolve 1-fluoro-4-methyl-2-nitrobenzene (10 mmol, 1.0 eq) in 5 mL of anhydrous DMF. 7. Add the aryl fluoride solution dropwise to the alkoxide suspension at 0 °C. 8. Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60 °C for 4 hours. 9. Validation Checkpoint 3: Perform TLC analysis (Hexanes:EtOAc 8:2). Self-Validation: The starting material spot (Rf ~0.6) must be completely consumed, replaced by a new UV-active product spot (Rf ~0.5). Crucially, the baseline must be free of any bright yellow spots, confirming that no phenol hydrolysis byproduct was generated.

Phase 3: Quench and High-Purity Extraction 10. Cool the reaction to room temperature and carefully quench with 20 mL of saturated aqueous NH4Cl. 11. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 12. Validation Checkpoint 4: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL). Self-Validation: This step guarantees the complete partitioning of DMF into the aqueous waste, preventing NMR contamination. 13. Wash once with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the highly pure target compound.

References

  • Title: Application Notes and Protocols for Reactions Involving Sodium 2,2,2-Trifluoroethanolate Source: Benchchem URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL

Sources

Optimizing reaction temperature for 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, is highly dependent on carefully controlled parameters, with reaction temperature being one of the most critical variables influencing yield and purity.

Core Principles: The Critical Role of Temperature in SNAr Reactions

The synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene is achieved by reacting an activated aryl halide, such as 4-chloro-3-nitrotoluene, with 2,2,2-trifluoroethoxide. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3]

Temperature plays a pivotal role in this process for several key reasons:

  • Activation Energy: Like most chemical reactions, the SNAr reaction has an activation energy barrier that must be overcome. Supplying thermal energy by heating the reaction mixture increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[4] Many SNAr reactions require heating to proceed at a practical rate.[4]

  • Side Reactions: While elevated temperatures increase the rate of the desired substitution, they can disproportionately accelerate unwanted side reactions. These may include decomposition of starting materials or products, or competing elimination reactions, particularly if there are any susceptible alkyl chains.[5]

  • Solvent Effects: The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO being standard for SNAr reactions as they effectively solvate the cation and leave the nucleophile more reactive.[4][6] Temperature influences solvent properties like viscosity and solubility, which can also affect reaction kinetics.

Optimizing the reaction temperature is therefore a balancing act: it must be high enough to drive the reaction to completion in a reasonable timeframe but low enough to minimize the formation of impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction is very slow or shows low conversion, even after several hours. Should I simply increase the temperature?

A1: While low temperature is a likely cause for slow reaction rates, indiscriminately increasing it is not always the best solution. A systematic approach is recommended.

  • Causality: The slow reaction is due to an insufficient number of molecules possessing the required activation energy. Increasing the temperature will increase the reaction rate. However, before raising the temperature, verify other critical factors.

  • Troubleshooting Steps:

    • Verify Reagent Purity and Stoichiometry: Ensure your starting aryl halide is pure and that you have generated the trifluoroethoxide correctly. The presence of water, for instance, can quench the alkoxide and inhibit the reaction.[4] Using a slight excess (1.1-1.2 equivalents) of the alkoxide is common.

    • Check Solvent and Atmosphere: Confirm you are using a dry, polar aprotic solvent (e.g., DMF, DMSO) under an inert atmosphere (Nitrogen or Argon).[6] Oxygen can sometimes lead to side reactions, resulting in colored impurities.

    • Incremental Temperature Increase: If the above factors are correct, begin to increase the temperature incrementally. For example, if you started at 60 °C, increase to 80 °C and monitor the reaction by TLC or LC-MS every hour. If the reaction is still slow, increase to 100-120 °C. This methodical approach allows you to find the "sweet spot" where the reaction proceeds efficiently without significant byproduct formation. Some SNAr reactions may even require reflux conditions to achieve a good yield.[4]

Q2: I've increased the temperature and now see multiple new spots on my TLC plate, indicating impurity formation. What are these byproducts and how can I minimize them?

A2: The formation of multiple byproducts at elevated temperatures is a classic sign that you have overshot the optimal temperature window.

  • Causality: High temperatures can provide sufficient energy to activate alternative reaction pathways or cause decomposition.

  • Potential Side Products & Solutions:

    • Hydrolysis: If trace amounts of water are present, the nitro group or the trifluoroethoxy group might be susceptible to hydrolysis at very high temperatures, especially under basic conditions.

      • Solution: Ensure strictly anhydrous conditions. Use freshly dried solvents and flame-dry your glassware before starting.[6]

    • Reaction with Solvent: Solvents like DMF can decompose at high temperatures (>150 °C) to generate dimethylamine, which is nucleophilic and can react with your aryl halide to form a tertiary amine byproduct.

      • Solution: Operate at the lowest effective temperature. If very high temperatures are required, consider a more stable solvent like DMSO or sulfolane.

    • Benzyne Formation: While less common for activated aryl halides, under very strong basic conditions and high heat, an elimination-addition mechanism via a benzyne intermediate can occur, potentially leading to regioisomers.[2][4]

      • Solution: This is unlikely under typical SNAr conditions for this substrate but serves as a reminder to avoid excessively harsh basicity and temperature.

    • General Decomposition: The starting materials or the product may simply be thermally unstable, leading to complex, often dark-colored, mixtures.

      • Solution: The primary solution is to lower the reaction temperature. Finding the minimum temperature for an acceptable reaction rate is key.

Q3: I am getting a very dark, almost black, reaction mixture after heating for a prolonged period. Is this normal, and can I still isolate my product?

A3: Significant darkening of the reaction mixture often indicates decomposition and the formation of polymeric or tar-like byproducts. While it is a concern, your product may still be salvageable.

  • Causality: Nitroaromatic compounds can be susceptible to decomposition and side reactions at high temperatures, leading to highly colored impurities.

  • Troubleshooting Steps:

    • Monitor by LC-MS: Before abandoning the reaction, take a small aliquot and analyze it by LC-MS. This will definitively tell you if your desired product is present and in what relative abundance compared to impurities.

    • Workup and Purification: If the product is present, proceed with the workup. You may need a more rigorous purification strategy. Standard silica gel chromatography is often effective. You might need to pre-treat the crude mixture by filtering it through a plug of Celite or silica to remove baseline material before loading it onto a column.

    • Future Prevention: For subsequent attempts, reduce the reaction temperature and/or reaction time. Running the reaction at a lower temperature for a longer period is almost always preferable to running it at a very high temperature for a shorter time.[5]

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature range for optimizing this reaction?

A: A sensible starting point for this SNAr reaction would be in the range of 60-80 °C . Monitor the reaction, and if the rate is low, increase the temperature in 20 °C increments, allowing sufficient time at each new temperature to assess the rate before escalating further. Temperatures above 140-150 °C in DMF should be approached with caution.

Q: How does the choice of leaving group, specifically 4-chloro-3-nitrotoluene vs. 4-fluoro-3-nitrotoluene, affect the optimal temperature?

A: The choice of leaving group has a significant impact. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[2] Fluorine, due to its high electronegativity, is a superior leaving group in SNAr because it strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to attack. The general reactivity trend for halogens in SNAr is F > Cl > Br > I.[4][6]

  • With 4-fluoro-3-nitrotoluene: You can expect the reaction to proceed at a lower temperature compared to the chloro-analogue. An optimal temperature might be found in the 60-90 °C range.

  • With 4-chloro-3-nitrotoluene: A higher temperature will likely be required to achieve a similar reaction rate. An optimal temperature might be in the 80-120 °C range.

Q: Which solvent is best, and how does it relate to temperature?

A: Polar aprotic solvents are essential. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the most common and effective choices.[4][6]

  • DMF (b.p. 153 °C): Excellent choice for reactions up to ~140 °C. It effectively solvates cations and is relatively inexpensive.

  • DMSO (b.p. 189 °C): A more polar and higher-boiling alternative, making it suitable if higher temperatures are necessary. However, it can be more difficult to remove during workup.

The choice of solvent sets the upper limit for your reaction temperature unless you are using a sealed vessel to operate under pressure.

Quantitative Data Summary: Temperature Effects

Temperature RangeExpected Reaction RateExpected Product YieldPotential for ImpuritiesRecommendation
Room Temp - 50 °C Very Slow / NegligibleVery LowLowNot recommended unless using a highly activated substrate (e.g., dinitro-substituted).
60 °C - 90 °C ModerateGood to ExcellentLow to ModerateOptimal starting range for optimization , especially with a fluoro leaving group.
100 °C - 130 °C FastPotentially DecreasingModerate to HighUse if the reaction is slow at lower temperatures, particularly with a chloro leaving group. Monitor closely.
> 140 °C Very FastOften PoorHighNot recommended. High risk of solvent decomposition and product degradation.

Experimental Protocol: Synthesis and Temperature Optimization

This protocol describes the synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene from 4-chloro-3-nitrotoluene.

Materials:

  • 4-chloro-3-nitrotoluene

  • 2,2,2-trifluoroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Alkoxide Formation:

    • To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq.).

    • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.

    • Add anhydrous DMF to the flask, and cool the resulting slurry to 0 °C in an ice bath.

    • Slowly add 2,2,2-trifluoroethanol (1.1 eq.) dropwise via syringe. Hydrogen gas will evolve.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases, indicating complete formation of the alkoxide.

  • SNAr Reaction:

    • Add a solution of 4-chloro-3-nitrotoluene (1.0 eq.) in a small amount of anhydrous DMF to the alkoxide solution via syringe.

    • Heat the reaction mixture to your chosen starting temperature (e.g., 80 °C) using an oil bath.

    • Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.

  • Workup:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker of cold, saturated aqueous NH₄Cl solution to quench any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

Visualizations

SNAr Troubleshooting Workflow

G start_node Start Reaction Monitoring (TLC/LC-MS) problem_node >90% SM Remaining? start_node->problem_node After 2-4h action_node Increase Temp by 20°C (Max 130°C) problem_node->action_node Yes good_result_node Reaction Progressing problem_node->good_result_node No action_node->start_node Continue Monitoring problem_node2 New Impurity Spots? good_result_node->problem_node2 Monitor until complete bad_result_node Side Reactions Occurring action_node2 Re-run at Lower Temp for Longer Time bad_result_node->action_node2 Optimize problem_node2->bad_result_node Yes final_result Reaction Optimized! Proceed to Workup problem_node2->final_result No

Caption: A workflow for troubleshooting and optimizing reaction temperature.

SNAr Reaction Mechanism

G sub Aryl Halide (Ar-X) meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Attack (Rate-determining) nuc Nucleophile (Nu⁻) nuc->meisenheimer prod Product (Ar-Nu) meisenheimer->prod Elimination lg Leaving Group (X⁻) meisenheimer->lg

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

References

  • Corley, E. G., et al. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. Available from: [Link]

  • Wubbels, G. G., et al. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. Journal of Organic Chemistry, 78(10), 4834-9. Available from: [Link]

  • ResearchGate. Optimization of reaction temperature and time. Available from: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Available from: [Link]

  • Boyd, S., et al. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PMC. Available from: [Link]

  • Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. Available from: [Link]

  • QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]

  • Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • Reddit. (2023). SNAr troubleshooting. Available from: [Link]

  • ResearchGate. (2025). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Available from: [Link]

  • PubChem. 4-Chloro-3-nitrotoluene. Available from: [Link]

  • CDC Stacks. Supporting Information. Available from: [Link]

  • Organic Syntheses Procedure. 4-methyl-2'-nitrobiphenyl and 2-acetyl-4'-methylbiphenyl. Available from: [Link]

  • Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. Available from: [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Available from: [Link]

  • ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Available from: [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Available from: [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis. Available from: [Link]

  • Google Patents. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.

Sources

Technical Support Center: Troubleshooting the Stability of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected yield losses or degradation when handling highly activated fluoroalkoxy arenes.

The compound 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene presents a unique stability challenge. While the 2,2,2-trifluoroethoxy group is prized in medicinal chemistry for enhancing lipophilicity and metabolic stability, its placement ortho to a strongly electron-withdrawing nitro group creates a highly electrophilic C1 carbon. This guide provides the mechanistic insights and field-proven protocols necessary to prevent the degradation of this compound under basic conditions.

Core Mechanistic Insight: The Vulnerability of the C1 Position

To troubleshoot degradation, we must first understand the causality of the molecule's reactivity. The stability issues of this compound under basic conditions are entirely driven by Nucleophilic Aromatic Substitution (S_NAr) [1].

Unlike standard electrophilic aromatic substitution, S_NAr occurs on electron-poor aromatic rings attacked by nucleophiles[2]. In this molecule, two factors perfectly align to facilitate this degradation:

  • Ring Activation: The ortho-nitro group acts as a powerful electron-withdrawing group (EWG). It withdraws electron density from the ring and stabilizes the negatively charged intermediate—known as the Meisenheimer complex—via resonance[3].

  • Excellent Leaving Group: While standard alkoxy groups are poor leaving groups, the 2,2,2-trifluoroethoxy group is highly labile in S_NAr reactions. The strong inductive effect of the three highly electronegative fluorine atoms stabilizes the resulting trifluoroethoxide anion upon expulsion[4].

When exposed to a nucleophilic base (such as aqueous hydroxide), the base attacks the C1 position, forms the Meisenheimer complex, and expels the trifluoroethoxy group, irreversibly converting your starting material into 4-methyl-2-nitrophenol[5].

SNAr_Mechanism A 4-Methyl-2-nitro-1- (2,2,2-trifluoroethoxy)benzene (Activated Arene) B Nucleophilic Attack (e.g., OH⁻ at C1) A->B C Meisenheimer Complex (Stabilized by ortho-NO₂) B->C D Leaving Group Expulsion (-OCH₂CF₃) C->D E Substituted Product (e.g., 4-Methyl-2-nitrophenol) D->E

Mechanism of base-catalyzed Nucleophilic Aromatic Substitution (SNAr) at the C1 position.

Troubleshooting FAQs

Q1: During my aqueous workup, the organic layer turned bright yellow and my product yield dropped by 60%. What is happening?

Analysis & Causality: You are witnessing a self-validating visual indicator of S_NAr hydrolysis. If you washed your organic layer with a strong aqueous base like NaOH or K₂CO₃, the hydroxide ions acted as nucleophiles, attacking the C1 position and displacing the trifluoroethoxy group[1]. The resulting product is 4-methyl-2-nitrophenol. Because phenols with ortho-nitro groups are relatively acidic, the basic environment immediately deprotonates it to form a phenoxide anion. The negative charge delocalizes into the nitro group, creating a highly conjugated chromophore that absorbs blue light and appears bright yellow or orange. Solution: Immediately cease using strong aqueous bases for washing or neutralizing this compound. Switch to mild, non-nucleophilic buffers (see the protocol below).

Q2: I need to perform a base-catalyzed cross-coupling reaction on another part of the molecule. How can I maintain basic conditions without destroying the trifluoroethoxy group?

Analysis & Causality: S_NAr degradation requires a base that is also a good nucleophile[2]. You can decouple basicity from nucleophilicity by utilizing steric hindrance. Solution: Switch your reagents to sterically hindered, non-nucleophilic organic bases. N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provide the necessary proton-accepting ability for cross-couplings without the ability to physically attack the sterically crowded C1 carbon. If an inorganic base is strictly required, use anhydrous Cs₂CO₃ in an aprotic solvent (like DMF or dioxane), as the lack of water prevents the formation of highly nucleophilic hydroxide ions.

Q3: What is the validated protocol for extracting and isolating this compound safely from a reaction mixture?

Analysis & Causality: To prevent hydrolysis during isolation, the pH of the aqueous phase must be strictly controlled below 7.5, and nucleophilic anions must be excluded from the biphasic interface.

Validated Methodology: pH-Controlled Liquid-Liquid Extraction (LLE)

  • Thermal Control: Cool the crude reaction mixture to 0–5 °C using an ice bath. Lower temperatures exponentially decrease the kinetic rate of any potential S_NAr side reactions.

  • Buffered Quenching: Slowly add a saturated aqueous solution of Ammonium Chloride (NH₄Cl). This acts as a weak acid buffer, neutralizing any residual reaction bases while locking the aqueous pH at approximately 6.0–6.5.

  • Phase Separation: Dilute the quenched mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Agitate gently to avoid emulsions and allow the phases to separate.

  • Non-Nucleophilic Washing: Wash the organic layer twice with deionized water, followed by one wash with saturated aqueous NaCl (brine). Critical Warning: Do not use NaHCO₃ or Na₂CO₃ washes.

  • Drying & Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. Maintain the rotary evaporator bath temperature below 40 °C to prevent thermal degradation.

Workup_Workflow Step1 1. Reaction Mixture (Contains Target Compound) Step2 2. Quench with Weak Acid (Sat. NH₄Cl, pH ~6-7) Step1->Step2 Step3 3. Liquid-Liquid Extraction (Use EtOAc or DCM) Step2->Step3 Step4 4. Wash Organic Layer (Use Brine, AVOID NaOH/KOH) Step3->Step4 Step5 5. Dry & Concentrate (Na₂SO₄, T < 40°C) Step4->Step5

Optimized pH-controlled liquid-liquid extraction workflow to prevent basic degradation.

Quantitative Data: Base Compatibility Matrix

To assist in your experimental design, refer to the following compatibility matrix. This table synthesizes the relationship between a base's nucleophilicity, its strength (pKa of the conjugate acid), and the observed stability of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene.

Base TypeNucleophilicityConjugate Acid pKₐObserved Stability (24h at RT)Scientist Recommendation
NaOH / KOH (Aqueous)Very High~15.7Rapid Degradation (< 1h)CRITICAL AVOIDANCE
K₂CO₃ / Na₂CO₃ (Aqueous)Moderate~10.3Moderate Degradation (2-4h)Avoid in aqueous biphasic systems
NaHCO₃ (Aqueous)Low~6.4Stable (> 24h)Acceptable for mild neutralization
DIPEA / TEA (Organic)Very Low (Steric)~10.7Stable (> 24h)Recommended organic base
DBU (Organic)Non-nucleophilic~13.5Stable (> 24h)Recommended strong organic base

References

1.[3] A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes in Nucleophilic Aromatic Substitution. Benchchem. 2.[1] Nucleophilic aromatic substitution. Wikipedia. 3.[2] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 4.[5] Nucleophilic Aromatic Substitution. Chemistry Steps. 5.[4] 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. ResearchGate (The Journal of Organic Chemistry).

Sources

Catalyst poisoning during reduction of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalytic Reduction of Fluorinated Nitroaromatics Subject: Troubleshooting Catalyst Deactivation during Reduction of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene Ticket ID: #RXN-F3-NO2-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Fluorine Effect" in Hydrogenation

Welcome to the technical support center. You are likely synthesizing a key intermediate for a Proton Pump Inhibitor (PPI) analog or a specialized agrochemical. The reduction of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene presents a unique challenge compared to standard nitro-reductions.

The presence of the Trifluoroethoxy (


) group  at the ortho position to the nitro group creates two distinct failure modes:
  • Electronic Deactivation: The strong electron-withdrawing nature of the fluorinated ether destabilizes the adsorption of the hydroxylamine intermediate, leading to accumulation and surface fouling (dimerization).

  • Precursor Carryover: The synthesis of this ether linkage often involves halogenated precursors or sulfonate leaving groups, introducing classic catalyst poisons (Cl⁻, Br⁻, or S) into your hydrogenation vessel.

This guide prioritizes root-cause analysis over generic advice.

Diagnostic Module: Why is my reaction failing?

Use this decision matrix to identify your specific issue.

SymptomProbable CauseVerification Test
Reaction never starts (0% conversion). Halide/Sulfur Poisoning. Residual Cl⁻ or Tosylate from the etherification step has blocked Pd active sites.Perform a Beilstein test on the precursor or check filtrate conductivity.
Stalls at ~60-70% conversion. Hydroxylamine Fouling. The catalytic cycle is "choking" on the intermediate (

).
HPLC shows a new peak (Hydroxylamine) or a colored impurity (Azoxy dimer).
Reaction works but yield decreases over recycles. Defluorination/Leaching. HF formation is degrading the catalyst support (especially if using

or

supports).
Check pH of aqueous workup (Acidic = HF).

-NMR of filtrate shows fluoride ion peak.
Pink/Red color in reaction mixture. Azoxy Condensation. Steric bulk of the trifluoroethoxy group forced the intermediate off the catalyst, where it dimerized.UV-Vis or LC-MS confirms Azoxybenzene derivative (

).

Technical Deep Dive: The Poisoning Pathway

The reduction of your substrate does not follow a simple linear path.[1] The Haber Mechanism (shown below) dictates that the nitro group is reduced to a nitroso (


), then a hydroxylamine (

), and finally the amine (

).

The Critical Failure Point: The Trifluoroethoxy group is bulky and electron-withdrawing.

  • It pulls electron density from the ring, making the initial reduction to Nitroso fast.

  • However, the steric bulk hinders the re-adsorption of the Hydroxylamine intermediate.

  • Instead of reducing to the amine, the free Hydroxylamine condenses with the Nitroso species to form Azoxy dimers . These dimers are large, flat molecules that "plate out" on the catalyst surface, permanently blocking active sites (Fouling).

Visualizing the Failure Mode

G Figure 1: The 'Condensation Trap'. Steric bulk of the trifluoroethoxy group causes intermediate desorption, leading to Azoxy formation which poisons the catalyst surface. Substrate Nitro Precursor (Ar-NO2) Nitroso Nitroso (Ar-NO) Substrate->Nitroso + H2 (Fast) Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + H2 Azoxy POISON: Azoxy Dimer (Ar-N=N+(O-)-Ar) Nitroso->Azoxy Condensation (Catalyst Desorption) Amine Product: Aniline (Ar-NH2) Hydroxylamine->Amine + H2 (Slow Step) Hydroxylamine->Azoxy Fouling Event

Troubleshooting Protocols (FAQ Format)

Q1: My reaction is dead on arrival. I made the precursor via nucleophilic substitution. What happened?

Answer: You likely have Halide Poisoning . If you synthesized the precursor by reacting 1-chloro-4-methyl-2-nitrobenzene with trifluoroethanol, trace Chloride ions (Cl⁻) are likely present. Palladium has a higher affinity for Cl⁻ than for Hydrogen.

  • The Fix: You cannot "wash" the catalyst. You must clean the precursor.

  • Protocol: Recrystallize the nitro-precursor from isopropanol/water or wash the organic precursor solution with 5% aqueous

    
     (Sodium Thiosulfate) followed by rigorous water washes before hydrogenation.
    
Q2: The reaction stalls at 90% conversion. Adding more catalyst doesn't help. Why?

Answer: This is Hydroxylamine Inhibition . The amine product itself can sometimes act as a competitive inhibitor, but more likely, the hydroxylamine intermediate has built up.

  • The Fix: Switch solvents.

  • Protocol: Do not use non-polar solvents (Toluene, Hexane). Use Ethanol or Methanol .[2] Polar protic solvents stabilize the polar hydroxylamine intermediate via hydrogen bonding, keeping it in solution near the catalyst surface and facilitating the final reduction step to the amine [1].

Q3: I see a loss of Fluorine signal in NMR and the catalyst looks "muddy."

Answer: You are experiencing Defluorination (C-F Activation) . Under high pressure and temperature, Palladium can activate the C-F bond, especially in the presence of the generated amine (which acts as a base). The released HF corrodes the support and poisons the metal.

  • The Fix: Lower the temperature and add a scavenger.

  • Protocol:

    • Limit Temp to < 40°C.

    • Limit Pressure to < 5 bar (75 psi).

    • Add 0.1 eq of MgO (Magnesium Oxide) to the reaction mixture. This acts as an HF scavenger, protecting the catalyst and preventing autocatalytic corrosion [2].

Optimized Experimental Protocol

Objective: Robust reduction of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene to 4-Methyl-2-amino-1-(2,2,2-trifluoroethoxy)benzene.

ParameterRecommendationRationale
Catalyst 5% Pd/C (Eggshell) Eggshell distribution prevents deep pore diffusion where bulky fluorinated molecules get trapped.
Loading 5-10 wt% (dry basis)Higher loading compensates for the slower kinetics of the sterically hindered ortho position.
Solvent Ethanol (95%) Critical for stabilizing the hydroxylamine intermediate and preventing dimerization.
Pressure 3 - 5 barSufficient for rate, but low enough to prevent C-F bond activation.
Temperature 25°C - 35°CStrict limit. Above 50°C risks defluorination.
Additive

(1-2%)
Small amounts of water accelerate the proton transfer steps on the Pd surface.

Step-by-Step Workflow:

  • Precursor Polish: Dissolve precursor in Ethyl Acetate, wash with water (

    
    ) to remove halides/salts. Evaporate and redissolve in Ethanol.
    
  • Inerting: Charge reactor with Precursor, Ethanol, and Pd/C. Purge with

    
     (
    
    
    
    ) then
    
    
    (
    
    
    ).
  • Reaction: Stir vigorously (>800 rpm) at 30°C / 3 bar

    
    .
    
    • Note: Mass transfer is critical. If stirring is poor,

      
       starvation occurs, instantly favoring the Azoxy poisoning route.
      
  • Monitoring: Check HPLC at 2 hours. Look for the disappearance of the Nitro peak. If Hydroxylamine persists (

    
    ), increase pressure slightly (to 5 bar) but do not  increase temperature.
    
  • Filtration: Filter over Celite immediately upon completion. Do not let the catalyst sit in the product solution, as the amine can slowly leach Pd in the presence of air.

References

  • Solvent Effects in Nitro Reduction

    • Title: Spherified Pd0.33Ni0.
    • Source: N
    • Significance: Confirms that polar protic solvents (Ethanol) provide significantly higher yields (~100%) compared to apolar solvents by stabilizing intermediates.[2]

    • URL:[Link]

  • Poisoning Mechanisms

    • Title: Poisoning and deactivation of palladium catalysts.[3][4][5]

    • Source: SciSpace / Journal of Molecular C
    • Significance: Details the mechanisms of halide poisoning and organic fouling (coking/dimeriz
    • URL:[Link]

  • Lansoprazole Intermediate Context

    • Title: Isolation of Lansoprazole intermediate impurity resulting in yield improvement.

    • Source: Journal of Chemical and Pharmaceutical Research.

    • Significance: Provides context on the specific nitro-intermediates used in this class of drugs and the impurities (dimers)
    • URL:[Link]

  • General Hydrogenation Guide

    • Title: Hydrogenation Catalysts.[1][6][7][8]

    • Source: Tokyo Chemical Industry (TCI).
    • Significance: General reference for catalyst selection (Pd/C vs Pt/C) and functional group tolerance.

Sources

Validation & Comparative

HPLC method development for 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide details the method development strategy for 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene (CAS: 122142-15-8), a critical intermediate in the synthesis of agrochemicals (specifically PPO inhibitors) and fluorinated pharmaceuticals.

Unlike standard alkyl-benzenes, this molecule possesses a strongly electron-withdrawing nitro group and a lipophilic trifluoroethoxy tail. These features dictate specific chromatographic behaviors:

  • Nitro Group (-NO₂): Induces strong dipole moments and potential

    
    -
    
    
    
    interactions.
  • Trifluoroethoxy Group (-OCH₂CF₃): Increases hydrophobicity (LogP ~2.84) and volatility compared to non-fluorinated analogs.

Comparative Overview of Techniques
FeatureRP-HPLC (Recommended)GC-FID/MS (Alternative)UPLC (High Throughput)
Primary Mechanism Hydrophobic & Dipole InteractionVolatility & Boiling PointHydrophobic (Sub-2

m)
Suitability High. Best for purity assays and detecting non-volatile degradation products.Medium. Good for raw materials but risks thermal degradation of nitro-groups.High. Best for rapid QC release testing.
Isomer Selectivity Excellent (especially with Phenyl-Hexyl phases).Good, but limited by column polarity range.Excellent, reduced run-time.

Method Development Strategy: The "Why" Behind the Protocol

Pillar 1: Column Selection (C18 vs. Phenyl-Hexyl)

While a C18 column is the standard starting point, it relies solely on hydrophobic interaction. For this nitro-aromatic compound, a Phenyl-Hexyl column is superior for impurity profiling.

  • Mechanism: The nitro group is electron-deficient. The

    
    -electrons of a Phenyl-Hexyl stationary phase interact with the electron-deficient aromatic ring of the analyte (
    
    
    
    -
    
    
    interaction).
  • Outcome: This provides orthogonal selectivity, often separating the target from its positional isomer (4-methyl-1-nitro-2-(...)) which may co-elute on a standard C18.

Pillar 2: Mobile Phase Optimization
  • Solvent: Methanol (MeOH) is preferred over Acetonitrile (ACN) when using Phenyl-Hexyl columns. ACN's

    
    -electrons can interfere with the stationary phase's 
    
    
    
    -
    
    
    interactions, masking the selectivity benefit.
  • Modifier: The molecule is neutral in the standard pH range (2-8). However, 0.1% Phosphoric Acid is required to suppress silanol activity on the column, preventing peak tailing caused by the nitro group's polarity.

Experimental Protocol

Workflow Diagram

MethodDevelopment Start Analyte Assessment (LogP ~2.8, Neutral) ColSelect Column Selection Start->ColSelect C18 C18 Column (Hydrophobic Focus) ColSelect->C18 Routine Assay Phenyl Phenyl-Hexyl (Pi-Pi Selectivity) ColSelect->Phenyl Isomer Separation Solvent Mobile Phase Optimization C18->Solvent Use ACN/Water Phenyl->Solvent Use MeOH/Water Final Final Method Validation Solvent->Final

Figure 1: Decision workflow for optimizing separation based on analytical goals (Routine vs. Isomer Specific).

Standard Operating Procedure (SOP)
A. Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

m)
Balanced loadability and resolution.
Mobile Phase A Water + 0.1%

Acidic pH suppresses silanols; phosphate is UV transparent.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than MeOH, ensuring sharper peaks on C18.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1]
Injection Vol 5-10

L
Prevent column overload (nitro aromatics have high UV response).
Detection UV @ 254 nmMax absorbance for the nitro-benzene chromophore.
Temperature 30°CEnsures retention time reproducibility.
B. Gradient Program
  • 0.0 min: 40% B (Initial hold for polarity)

  • 10.0 min: 90% B (Elute lipophilic impurities)

  • 12.0 min: 90% B (Wash)

  • 12.1 min: 40% B (Re-equilibration)

  • 17.0 min: Stop

C. Sample Preparation
  • Stock Solution: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio: 60:40 Water:ACN).

    • Critical Step: Dissolving in 100% organic first ensures complete solubility of the lipophilic trifluoroethoxy group before adding water.

Validation & Performance Data (Representative)

The following data represents typical performance metrics for this class of nitro-aromatics under the defined conditions.

Validation ParameterAcceptance CriteriaTypical Result
Specificity Resolution (

) > 1.5 between analyte and nearest isomer.

(vs. 4-methyl-1-nitro isomer)
Linearity (

)
> 0.999 (Range: 10 - 200

g/mL)
0.9998
Precision (RSD) < 2.0% (n=6 injections)0.45%
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)0.05

g/mL / 0.15

g/mL
Recovery 98.0% - 102.0%99.4%
Troubleshooting Guide
  • Peak Tailing: Likely caused by residual silanol interactions with the nitro group. Solution: Increase buffer concentration to 20mM Phosphate or switch to an end-capped column (e.g., ZORBAX Eclipse Plus).

  • Split Peaks: Sample solvent is too strong. Solution: Ensure the sample diluent matches the initial mobile phase (40% ACN).

  • Ghost Peaks: Nitro-aromatics can degrade if exposed to light. Solution: Use amber glassware for all stock solutions.

Advanced Optimization: Isomer Separation

For separation of the 4-methyl-1-nitro isomer (synthesis byproduct), switch to the Phenyl-Hexyl protocol:

IsomerSep Input Co-eluting Isomers on C18 Action Switch to Phenyl-Hexyl Column Mobile Phase: Methanol/Water Input->Action Mechanism Pi-Pi Interaction Difference (Nitro position affects ring electron density) Action->Mechanism Result Baseline Separation (Rs > 2.0) Mechanism->Result

Figure 2: Mechanism for resolving positional isomers using Phenyl-Hexyl stationary phases.

Protocol Adjustment:

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX StableBond SB-Phenyl.

  • Mobile Phase B: Methanol (Replaces ACN).[1]

  • Gradient: Slower ramp (40% to 80% MeOH over 20 min) to maximize interaction time.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to Analytical Methods for Purity Assessment of 1-Nitro-2-(trifluoromethoxy)benzene. Retrieved from

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Agilent Application Note 5991-0888EN. Retrieved from

  • Phenomenex. (2024). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 522405, 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from

Sources

Technical Guide: IR Spectral Differentiation of Nitro and Trifluoroethoxy Benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical synthesis designed for researchers in medicinal chemistry and spectroscopy. It moves beyond basic spectral definitions to address the specific analytical challenges of distinguishing nitro and trifluoroethoxy substituents on aromatic scaffolds.

Executive Summary

In drug discovery, the trifluoroethoxy group (


) is increasingly utilized as a bioisostere for methoxy groups to improve metabolic stability and lipophilicity. However, its characterization is frequently complicated when paired with strong electron-withdrawing groups like nitro (

) moieties.

This guide provides a definitive spectral comparison of these two functional groups. The core analytical challenge lies in the 1350–1150 cm⁻¹ region , where the symmetric nitro stretch overlaps with the high-intensity C–F stretching manifold. This document outlines the specific frequency windows, intensity patterns, and experimental protocols required to unambiguously identify both groups in a single benzene derivative.

Spectral Characterization: The Comparative Analysis

The identification of these derivatives relies on distinguishing the "isolated" nitro peaks from the "congested" fluoro-ether region.

The Nitro Group ( )

The nitro group is a powerful chromophore in IR spectroscopy due to the high polarity of the N–O bonds.[1][2] In aromatic systems, conjugation shifts these bands to lower frequencies compared to aliphatic analogs.

  • Asymmetric Stretch (

    
    ):  This is the most diagnostic standalone peak. It appears in the 1550–1490 cm⁻¹  range. It is typically free from interference by the trifluoroethoxy group.
    
  • Symmetric Stretch (

    
    ):  Appearing at 1360–1320 cm⁻¹ , this band is strong but prone to obscuration by C–F stretches.
    
  • C–N Stretch: A medium-intensity band near 870–850 cm⁻¹ .

The Trifluoroethoxy Group ( )

This substituent introduces a complex vibrational manifold due to the coupling of C–F and C–O motions.

  • C–F Stretching (

    
    ):  The trifluoromethyl moiety generates multiple distinct, very intense bands between 1350 and 1120 cm⁻¹ . These are often the strongest peaks in the entire spectrum.
    
  • Aryl Alkyl Ether Stretch (

    
    ):  The 
    
    
    
    asymmetric stretch typically falls near 1275–1200 cm⁻¹ . In trifluoroethoxy derivatives, this band often coalesces with the C–F manifold, creating a broad, high-intensity "super-band."
Comparative Data Table
Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic ValueInterference Risk
Nitro Asymmetric (

)
1550 – 1490 StrongHigh Low (Distinct window)
Nitro Symmetric (

)
1360 – 1320 StrongMediumHigh (Overlaps with C-F start)
C–F Stretch Manifold 1350 – 1120 Very Strong High High (Masks C-O and

)
Ether C–O Stretch 1275 – 1200StrongLowHigh (Merged with C-F)
Aromatic C=C Stretch 1600 – 1585VariableMediumLow
C–N Stretch 870 – 850MediumMediumLow
The "Crowded Region" Insight

Researchers must exercise extreme caution in the 1360–1300 cm⁻¹ window.

  • The Trap: A strong peak at 1350 cm⁻¹ is often automatically assigned to the nitro symmetric stretch. However, the high-energy shoulder of the

    
     stretch also initiates here.
    
  • The Solution: Rely on the Nitro Asymmetric stretch (~1530 cm⁻¹) for confirmation of the nitro group. Use the integrated intensity of the 1350–1100 region to confirm the fluorinated ether. The trifluoroethoxy group will produce a "forest" of peaks in this region, whereas a simple nitro group would show a single sharp band at ~1350 cm⁻¹.

Structural Influence & Pathways[5]

The following diagram illustrates the logical workflow for interpreting an IR spectrum when both groups are suspected.

SpectralInterpretation Start Unknown Spectrum Analysis Check1500 Check 1550-1490 cm⁻¹ Start->Check1500 NitroPresent Strong Band Present: Nitro Group Confirmed (Asym) Check1500->NitroPresent Band Found NitroAbsent No Band: Nitro Unlikely Check1500->NitroAbsent Band Missing Check1300 Analyze 1350-1100 cm⁻¹ Region NitroPresent->Check1300 PatternA Single Sharp Peak (~1350) + Clean Baseline below Check1300->PatternA Simple Profile PatternB Multiple Very Strong Bands Broad Absorption Envelope Check1300->PatternB Complex/Broad ConclusionA Nitro Only PatternA->ConclusionA ConclusionB Nitro + Trifluoroethoxy (C-F masks Nitro Sym) PatternB->ConclusionB

Figure 1: Decision logic for distinguishing nitro-only vs. nitro-trifluoroethoxy derivatives based on spectral density in the fingerprint region.

Experimental Protocols

For aromatic solids containing these functional groups, the choice of sampling technique significantly impacts spectral resolution, particularly in the crowded 1300–1100 cm⁻¹ region.

Method A: Attenuated Total Reflectance (ATR)

Recommended for rapid screening and qualitative ID.

Protocol:

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hardness if the sample is crystalline.

  • Background: Collect a background spectrum (air) with the same parameters (typically 4 cm⁻¹ resolution, 16 scans).

  • Sample Loading: Place ~5-10 mg of solid directly onto the crystal center.

  • Compression: Apply pressure using the anvil. Crucial: Monitor the live preview. Stop tightening when peaks maximize.[3] Over-tightening can damage softer crystals (ZnSe) or shift peak shapes.

  • Correction: Apply an "ATR Correction" algorithm (available in most software) to adjust for penetration depth differences relative to transmission spectra, especially if comparing to literature KBr data.

Method B: KBr Pellet (Transmission)

Recommended for publication-quality data and resolving overlapping bands.

Why use this? KBr pellets generally offer sharper peaks than ATR, which is critical for resolving the Nitro


 from the C–F manifold.

Protocol:

  • Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr. (Approx. 1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes. The mixture must be a fine, flour-like powder to minimize light scattering (Christiansen effect).

  • Pressing: Transfer to a 13mm die. Evacuate air (optional but recommended) and press at 8-10 tons for 2 minutes.

  • Quality Check: The resulting pellet should be transparent/translucent. An opaque white pellet indicates insufficient grinding or moisture.

  • Measurement: Record spectrum. Ensure the baseline is flat; a sloping baseline indicates particle size issues.

Sampling Decision Workflow

SamplePrep Input Solid Sample Goal Goal? Input->Goal Quick Rapid ID / QC Goal->Quick HighRes Publication / Resolving Overlaps Goal->HighRes ATR ATR (Diamond/ZnSe) *Apply ATR Correction* Quick->ATR KBr KBr Pellet (1:100 Ratio) HighRes->KBr

Figure 2: Selection guide for sampling methodology based on analytical requirements.

References

  • University of Colorado Boulder . IR Spectroscopy Tutorial: Nitro Groups. OrgChemBoulder. Available at: [Link]

  • NIST Chemistry WebBook . Benzene, nitro- (Nitrobenzene) IR Spectrum. National Institute of Standards and Technology.[4] Available at: [Link]

  • Specac . Interpreting Infrared Spectra: Functional Group Assignments. Available at: [Link]

  • LibreTexts Chemistry . Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Bentham Open . IR Spectra and Vibrational Modes of Hydrofluoroethers. The Open Physical Chemistry Journal.[5] Available at: [Link]

Sources

GC-MS Analysis for Purity Verification of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the synthesis of fluorinated pharmaceutical intermediates, 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene (CAS: 1018143-13-9) represents a critical scaffold. Its purity is paramount, as the trifluoroethoxy moiety is often introduced to modulate lipophilicity and metabolic stability in downstream Active Pharmaceutical Ingredients (APIs).

While HPLC-UV is the industry workhorse for routine quantification, it suffers from a "blind spot": it cannot definitively identify co-eluting structural isomers or non-chromophoric impurities derived from fluorinated reagents.

The Core Argument: This guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) not merely as an alternative, but as the authoritative orthogonal technique for structural verification. We prioritize GC-MS here because the unique fragmentation of the 2,2,2-trifluoroethoxy group (


) provides a spectral fingerprint that HPLC cannot match, ensuring that "99% purity" by LC is not masking a 1% isomeric impurity.

Part 2: Technical Comparison (The "Why")

To justify the shift to GC-MS, we must objectively compare it against the standard alternatives.

Table 1: Comparative Performance Matrix
FeatureGC-MS (Recommended) HPLC-UV H-NMR
Primary Utility Impurity Identification & Structure ElucidationRoutine QuantificationBulk Purity & Solvent Residue
Specificity High (Mass spectral fingerprinting)Medium (Retention time only)High (Structural) but low sensitivity
Sensitivity (LOD) Excellent (ppb range in SIM mode)Good (ppm range)Poor (0.1-1% range)
Isomer Resolution Superior (High peak capacity of capillary columns)Moderate (Requires specific stationary phases)Excellent (if signals don't overlap)
Blind Spots Thermally labile compounds (Nitro group risk)Non-chromophoric impuritiesInorganic salts, overlap
Throughput 15–30 mins10–40 mins5–10 mins
The "Nitro" Challenge in GC

The presence of a nitro group (


) ortho to the ether linkage presents a specific challenge: Thermal Degradation . Nitro-aromatics can undergo rearrangement to nitrites (

) or lose

in a hot injection port.
  • Mitigation: This guide employs a Cold Split/Splitless (pulsed) injection or a carefully ramped inlet temperature program to preserve molecular integrity.

Part 3: Experimental Protocol (The "How")

This protocol is designed to be self-validating . The presence of specific fragment ions (


 69,[1] 83) confirms the fluorinated tail, while the molecular ion (

235) confirms the intact nitro-aromatic core.
Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Methanol to prevent potential transesterification in the hot inlet.

  • Concentration: 1.0 mg/mL (1000 ppm) for scan mode; 10 µg/mL for SIM trace analysis.

  • Filtration: 0.22 µm PTFE filter (essential to remove inorganic salts from the nitration step).

GC-MS Instrument Parameters
  • System: Agilent 7890/5977 or Shimadzu QP2020 NX (or equivalent).

  • Column: Rxi-5Sil MS or HP-5MS UI (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
    • Reasoning: A low-polarity (5% phenyl) phase is ideal for separating non-polar aromatic ethers while minimizing bleed that interferes with spectral matching.

ParameterSettingRationale
Inlet Mode Split (20:1)Prevents column overload; sharpens peaks.
Inlet Temp 220°C Critical: Kept lower than standard (250°C) to minimize nitro-degradation.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Oven Program 60°C (1 min)

20°C/min

280°C (5 min)
Rapid ramp ejects solvent; slow ramp not needed for this MW.
Transfer Line 280°CPrevents condensation of high boilers.
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.
Scan Range

40 – 400
Covers low mass fragments (

) and dimers.
Workflow Visualization

GCMS_Workflow Sample Raw Sample (Solid) Prep Dissolution in DCM (1 mg/mL) Sample->Prep Weighing Filter Filter (0.22 µm PTFE) Prep->Filter Purification Inject GC Inlet (220°C, Split 20:1) Filter->Inject Auto-sampler Separation Capillary Column (HP-5MS, 30m) Inject->Separation Volatilization Detection MS Detection (EI Source) Separation->Detection Elution Data Data Analysis (EIC Extraction) Detection->Data Signal Process Data->Sample Fail: Reprocess

Figure 1: Optimized GC-MS workflow minimizing thermal stress on the nitro-aromatic analyte.

Part 4: Data Analysis & Interpretation

This is the most critical section for the researcher. You are looking for a specific fragmentation pattern that validates the structure.

Predicted Mass Spectrum (EI, 70eV)

Molecular Weight: 235.16 g/mol Formula:



  • Molecular Ion (

    
    ): 
    
    
    
    235 .[2]
    • Observation: Expect a distinct but potentially low-intensity peak due to the labile ether/nitro groups.

  • Base Peak (Likely):

    
    69  (
    
    
    
    ) or
    
    
    109 (Methyl-nitrophenol cation).
    • The trifluoroethyl group cleaves easily. The

      
       ion (
      
      
      
      69) is diagnostic for the trifluoroethoxy moiety.
  • Diagnostic Fragments:

    • 
       83: 
      
      
      
      (Trifluoroethyl carbocation).
    • 
       152: 
      
      
      
      (Loss of trifluoroethyl group). This corresponds to the 4-methyl-2-nitrophenoxy radical cation.
    • 
       189: 
      
      
      
      (Loss of
      
      
      ). Common in nitro-aromatics.
Fragmentation Pathway Diagram

Fragmentation Parent Molecular Ion (M+) m/z 235 Frag1 Loss of NO2 (M - 46) Parent->Frag1 Frag2 Ether Cleavage (Loss of CH2CF3) Parent->Frag2 Frag3 Side Chain Ionization Parent->Frag3 Ion1 Fragment m/z 189 Frag1->Ion1 Ion2 Nitrocresol Ion m/z 152 Frag2->Ion2 Ion3 CF3+ (m/z 69) CH2CF3+ (m/z 83) Frag3->Ion3

Figure 2: Primary fragmentation pathways for structural confirmation.

Impurity Profiling

When analyzing the chromatogram, look for these specific impurities:

  • 4-Methyl-2-nitrophenol: Retention time will be earlier than the product. Mass spectrum will show

    
     153 (
    
    
    
    ) and loss of OH (
    
    
    ). This indicates incomplete alkylation or hydrolysis.
  • Trifluoroethyl Tosylate/Iodide: If used as a reagent. Look for

    
     69 and 
    
    
    
    83 without the aromatic fragments.
  • Positional Isomers: If the starting material was a mixture of 4-methyl and 5-methyl isomers, GC-MS will likely show a peak with an identical mass spectrum but slightly different retention time (approx 0.2–0.5 min difference).

Part 5: References

  • Agilent Technologies. (2020). GC/MS Analysis of Nitroaromatics: Optimizing Inlet Conditions to Minimize Degradation. Agilent Application Notes. Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,2,2-Trifluoroethyl ethers.[3] NIST Chemistry WebBook, SRD 69. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene. Merck KGaA. Link

  • Shimadzu Corporation. (2021). Analysis of Fluorinated Pharmaceuticals by GC-MS/MS. Shimadzu Application News.[4] Link

  • BenchChem. (2025). Performance Showdown: GC-MS vs. LC-MS for the Analysis of Nitroaniline Derivatives.Link

Sources

A Comparative Guide to the Crystal Structure Determination of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its chemical behavior, physical properties, and biological activity. This guide provides an in-depth, comparative analysis of the experimental and computational workflow for elucidating the crystal structure of the novel organic compound, 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene. We will explore various methodologies, from crystallization to structure refinement, offering field-proven insights to navigate the nuances of this analytical process.

The Critical First Step: Obtaining High-Quality Single Crystals

The journey to a crystal structure begins with what is often the most challenging and empirical step: growing a single crystal of suitable size and quality. For a small organic molecule like 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene, several classical techniques can be employed, each with its own set of advantages and disadvantages.[1][2][3] The choice of method is often guided by the solubility of the compound and can significantly impact the quality of the resulting crystals.

Comparative Crystallization Methodologies
MethodDescriptionAdvantagesDisadvantages
Slow Evaporation A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals form.[4][5][6]Simple setup, requires minimal specialized equipment.[7]Can sometimes lead to the formation of a polycrystalline crust or oiling out if evaporation is too rapid.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5][6][7]Offers finer control over the rate of crystallization, often yielding higher quality crystals.[8]Requires careful selection of solvent/anti-solvent pairs.
Slow Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[9]Effective for compounds with a significant temperature-dependent solubility.Requires precise temperature control to avoid rapid precipitation.

For 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene, a molecule with moderate polarity, a systematic screening of solvents and crystallization techniques is recommended. A starting point would be to attempt slow evaporation from a range of solvents with varying polarities (e.g., acetone, ethyl acetate, dichloromethane, and toluene). If this does not yield suitable crystals, vapor diffusion offers a more controlled approach.

Experimental Protocol: Crystallization via Vapor Diffusion
  • Preparation of the Sample Solution: Prepare a near-saturated solution of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene in a "good" solvent (e.g., dichloromethane) in a small, open vial.

  • Preparation of the Reservoir: In a larger, sealable jar, add a layer of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., n-pentane).

  • Assembly: Place the small vial containing the sample solution inside the larger jar, ensuring the liquid levels are such that there is no direct mixing.

  • Sealing and Incubation: Seal the jar tightly and leave it undisturbed in a location with a stable temperature.

  • Monitoring: Monitor the setup periodically for crystal growth. The process can take anywhere from a few days to several weeks.

The Heart of the Analysis: Single-Crystal X-ray Diffraction

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is obtained, the next step is to analyze it using single-crystal X-ray diffraction (SCXRD).[10] This technique provides the raw data from which the three-dimensional atomic arrangement can be determined.

The Workflow of X-ray Diffraction Data Collection and Processing

workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_processing Data Processing cluster_structure Structure Solution & Refinement cluster_output Final Output crystal Select & Mount Single Crystal diffractometer Mount on Diffractometer crystal->diffractometer xray Expose to X-ray Beam diffractometer->xray diffraction Collect Diffraction Pattern xray->diffraction integrate Integrate Intensities diffraction->integrate scale Scale & Merge Data integrate->scale solve Solve Phase Problem (e.g., SHELXT) scale->solve refine Refine Atomic Positions (e.g., SHELXL) solve->refine validate Validate Structure refine->validate cif Generate CIF File validate->cif

Caption: The workflow for crystal structure determination, from crystal mounting to the final CIF file.

From Diffraction Pattern to Molecular Structure: Solution and Refinement

The collected diffraction data consists of a series of spots, each with a specific position and intensity. This information is used to determine the unit cell of the crystal and the arrangement of atoms within it. This process involves two key computational steps: structure solution and structure refinement.

A Comparison of Crystallographic Software Suites

Several powerful software suites are available to the modern crystallographer, each offering a comprehensive set of tools for solving and refining crystal structures. While they all aim to produce a final, accurate model, their user interfaces and underlying algorithms can differ.

Software SuiteKey FeaturesUser InterfaceStrengthsConsiderations
SHELX A suite of programs (SHELXT for solution, SHELXL for refinement) that are considered the industry standard for small-molecule crystallography.[11][12]Command-line driven, but often used within graphical user interfaces like Olex2 or ShelXle.[11]Powerful, reliable, and widely used, making it a "workhorse" for routine structure determination.[12]The command-line nature can have a steeper learning curve for new users.
Olex2 A user-friendly graphical interface that integrates various structure solution and refinement programs, including its own (olex2.solve, olex2.refine) and the SHELX suite.[13][14]Intuitive and visually driven, making it popular among chemists and students.[14]Simplifies the refinement process with a range of automated tools and visualization capabilities.While excellent for most structures, very complex refinements might still benefit from the direct control offered by the command-line interface of SHELXL.
CRYSTALS A comprehensive software package for single-crystal X-ray structure refinement and analysis with its own least-squares refinement algorithm.[11]Has its own graphical interface.Offers an alternative refinement algorithm that can sometimes be advantageous for challenging structures.Files generated by CRYSTALS may not always be fully compatible with validation tools designed for SHELXL output.[11]

For the structure determination of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene, a robust and widely validated approach would be to use SHELXT for the initial structure solution and SHELXL for the subsequent refinement, all within the user-friendly environment of Olex2 . This combination leverages the power of the SHELX algorithms with the intuitive graphical interface of Olex2.[15]

Hypothetical Crystallographic Data for 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

The following table presents a set of hypothetical but realistic crystallographic data that one might expect to obtain from a successful structure determination of the target compound.

ParameterValue
Empirical formulaC9H8F3NO3
Formula weight235.16
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)9.876(2)
β (°)105.34(1)
Volume (ų)985.4(4)
Z4
Calculated density (g/cm³)1.584
Absorption coefficient (mm⁻¹)0.15
F(000)480
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections2245 [R(int) = 0.021]
Completeness to theta = 27.5° (%)99.8
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.21

The Final Product: The Crystallographic Information File (CIF)

The culmination of the crystal structure determination process is the generation of a Crystallographic Information File (CIF).[16][17] This standardized text file contains all the essential information about the crystal structure, including the unit cell parameters, atomic coordinates, and details of the data collection and refinement.[18][19] The CIF is the standard format for reporting crystal structures to journals and databases like the Cambridge Structural Database (CSD).[20][21]

Conclusion: A Pathway to Unambiguous Structural Elucidation

The determination of the crystal structure of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene, while requiring careful experimental technique and computational analysis, is a well-established process. By systematically exploring crystallization conditions, collecting high-quality diffraction data, and employing robust software for structure solution and refinement, researchers can obtain an unambiguous three-dimensional model of the molecule. This structural information is invaluable for understanding its chemical properties and for guiding further research in areas such as drug design and materials science.

References

  • Wikipedia. Crystallographic Information File. [Link]

  • University of St Andrews. Introduction to Powder Crystallographic Information File (CIF). [Link]

  • Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. [Link]

  • Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Cambridge Crystallographic Data Centre. Short Guide to CIFs. [Link]

  • University of Southampton. Advanced crystallisation methods for small organic molecules. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]

  • National Center for Biotechnology Information. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]

  • University of California, Davis. SOP: CRYSTALLIZATION. [Link]

  • KU Leuven. How to crystallize your sample — X-ray Core. [Link]

  • Fiveable. Crystallization Methods to Know for Crystallography. [Link]

  • Douglas Instruments. a comparison of microbatch and vapor diffusion for initial screening of crystallization conditions. [Link]

  • Purdue University. X-Ray Crystallography - Software. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • MDPI. A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. [Link]

  • University of Florida. Crystallisation Techniques. [Link]

  • University of Pittsburgh Health Sciences Library System. The world repository of small molecule crystal structures. [Link]

  • OlexSys. Compatibility with Other Software. [Link]

  • ACS Publications. Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. [Link]

  • Deutsche Gesellschaft für Kristallographie. Single crystal structure refinement software. [Link]

  • ResearchGate. I am looking for an easy and latest software tool to solve the crystal structures. Can anyone suggest some softwares and helpful sites if possible?. [Link]

  • Reddit. What X-ray crystallography modelling software do you use and why?. [Link]

Sources

Validating Synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene: An Elemental Analysis Approach

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthesis and rigorous validation of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene (


), a critical fluorinated intermediate in pharmaceutical and agrochemical scaffolds. While NMR and HPLC are standard for structural and purity profiling, they often fail to detect non-chromophoric inorganic salts or trapped solvents that compromise downstream stoichiometry. Here, we establish a self-validating protocol using Elemental Analysis (EA)  as the primary gatekeeper for bulk purity, specifically addressing the analytical challenges posed by high fluorine content (

).
The Challenge: Why Elemental Analysis?

In the development of fluorinated aromatics, reliance solely on HPLC or


H-NMR can be deceptive.
  • HPLC often misses inorganic salts (e.g.,

    
    , 
    
    
    
    ) generated during Nucleophilic Aromatic Substitution (
    
    
    ).
  • 
    H-NMR  is blind to inorganic impurities and requires an internal standard for absolute purity determination (qNMR), which introduces its own weighing errors.
    
  • Fluorine Interference: High fluorine content attacks standard quartz combustion tubes in CHN analyzers, leading to low recoveries and instrument damage if not specifically mitigated.

Comparative Utility of Analytical Methods:

FeatureElemental Analysis (CHN/F) HPLC (UV-Vis)

H-NMR
Primary Output Absolute mass % (Bulk Purity)Relative % Area (Organic Purity)Structural ID & Solvents
Inorganic Detection Excellent (via mass balance)Poor (usually invisible)Poor (invisible)
Solvent Detection Indirect (C/H deviation)VariableExcellent
Sample Destructive? YesNoNo
Fluorine Handling Requires additives (

/MgO)
N/A

F-NMR required
Synthesis Workflow & Mechanism

To validate the product, we must first understand its genesis. The synthesis utilizes an


 mechanism where 2,2,2-trifluoroethanol (TFE) displaces a halide on the nitro-activated ring.

Reaction Scheme:



  • Precursor: 1-Fluoro-4-methyl-2-nitrobenzene (CAS: 446-11-7).

  • Nucleophile: 2,2,2-Trifluoroethoxide (generated in situ).

  • Critical Impurity: Potassium Fluoride (KF) and unreacted TFE.

Visualizing the Process Flow

The following diagram illustrates the critical path from synthesis to validation, highlighting the "Fail" loops that EA detects.

SynthesisValidation Start Start: 4-Fluoro-3-nitrotoluene Rxn SnAr Reaction (TFE, K2CO3, DMF, 80°C) Start->Rxn Quench Quench: Pour into Ice Water Rxn->Quench Filter Filtration & Wash Quench->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Dry High-Vac Drying (50°C, 24h) Recryst->Dry NMR 1H-NMR Check (Structure Confirmed?) Dry->NMR EA Elemental Analysis (CHN + F) NMR->EA If Structure OK Pass VALIDATED Release Batch EA->Pass Within ±0.4% Fail_Solvent Fail: High H% (Trapped Solvent) EA->Fail_Solvent Dev > 0.4% Fail_Salt Fail: Low C/N% (Inorganic Salt) EA->Fail_Salt Values Low Fail_Solvent->Dry Re-dry Fail_Salt->Recryst Re-purify

Caption: Operational workflow for synthesis and validation. Note the feedback loops triggered by EA failures (Red) that return the sample for re-processing.

Experimental Protocol
A. Synthesis of 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene
  • Charge: In a 250 mL round-bottom flask, dissolve 1-fluoro-4-methyl-2-nitrobenzene (15.5 g, 0.1 mol) in DMF (50 mL).

  • Activation: Add anhydrous

    
     (20.7 g, 0.15 mol). Stir for 10 min.
    
  • Addition: Add 2,2,2-trifluoroethanol (12.0 g, 0.12 mol) dropwise.

  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Pour the reaction mixture into 500 mL ice water with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove DMF and KF. Recrystallize from Ethanol/Water (9:1).
    
  • Drying (CRITICAL): Dry in a vacuum oven at 50°C (< 5 mbar) for 24 hours. Incomplete drying is the #1 cause of EA failure.

B. Elemental Analysis Method (Optimized for Fluorine)

Standard CHN analysis fails for this compound because


 and 

generated during combustion attack the quartz tube and form volatile

, skewing results.
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Combustion Additive: Add 10-15 mg of Tungsten(VI) Oxide (

    
    )  or Magnesium Oxide (MgO) to the tin capsule containing the sample.
    
    • Why? This acts as a "fluorine scavenger" or combustion aid, preventing the attack on the quartz liner and ensuring complete oxidation.

  • Temperature: Furnace at 950°C (minimum) to break the stable C-F bonds.

  • Sample Weight: 2.0 – 3.0 mg (weighed to 0.001 mg precision).

Data Validation: The "Truth" Table

The theoretical values are non-negotiable. Experimental results must fall within ±0.4% (absolute) to be considered pure.[1]

Molecular Formula:


Molecular Weight:  235.16  g/mol [2]
ElementTheoretical Mass %Acceptance Range (

)
Common Failure ModeCausality
Carbon (C) 45.97% 45.57 – 46.37%Low (< 45.5%)Inorganic contamination (KF) or wet sample (Water).
Hydrogen (H) 3.43% 3.03 – 3.83%High (> 3.9%)Trapped Ethanol/DMF or moisture.
Nitrogen (N) 5.96% 5.56 – 6.36%Low (< 5.5%)Incomplete combustion (C-N bonds in nitro are stable).
Fluorine (F) 24.24% 23.84 – 24.64%Low (< 23.8%)Formation of

(tube attack) or lack of

additive.
Interpretation Guide:
  • Scenario A (Low C, Low N, Low F): The sample is "diluted" by something invisible to CHN. Likely inorganic salts (

    
    , 
    
    
    
    ) remaining from the synthesis.
    • Action: Re-wash with water and recrystallize.

  • Scenario B (High H, Low C): Solvent entrapment. If recrystallized from Ethanol (

    
    ), Hydrogen % spikes significantly because Ethanol is 13% Hydrogen by mass.
    
    • Action: Increase vacuum drying time or temperature.

  • Scenario C (Low F only): Instrument error. The fluorine is reacting with the quartz tube.[3]

    • Action: Check

      
       additive and replace combustion tube.
      
References
  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42203. Link

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy – Applications in drug analysis.[4][5][6] Journal of Pharmaceutical and Biomedical Analysis, 53(5), 951-965. Link

  • Elementar. (2022).[7] CHNS analysis of fluorinated samples.[8] Technical Note. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Reference for

    
     mechanism). Link
    
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16377771 (Isomer Reference).Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 122142-15-8 Formula: C₉H₈F₃NO₃ Molecular Weight: 235.16 g/mol

Executive Safety Directive

"Segregate, Contain, Incinerate." As a Senior Application Scientist, I cannot overstate the importance of precision when handling halogenated nitroaromatics. 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene presents a dual-hazard profile: the nitro group introduces potential reactivity and toxicity, while the trifluoroethoxy moiety mandates specific incineration protocols to prevent the formation of hydrofluoric acid (HF) and fluorinated byproducts during destruction.

Immediate Action Required:

  • Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless unavoidable.

  • Do NOT dispose of down the drain.[1][2]

  • Do NOT autoclave (potential for volatilization of toxic fluorinated vapors).

Hazard Identification & Waste Classification

Before initiating disposal, you must classify the waste stream accurately to ensure downstream safety.

Hazard ClassGHS ClassificationOperational Implication
Acute Toxicity Category 3/4 (Oral/Inhalation)Handle only in a fume hood; double-glove (Nitrile).
Skin/Eye Irritant Category 2Waste containers must be externally decontaminated before pickup.[2]
Environmental Aquatic Chronic 3Zero-tolerance for release into sink/sewer systems.
Reactivity NitroaromaticAvoid contact with strong reducing agents (e.g., hydrides) or strong bases.
Operational Disposal Workflow
Step 1: Waste Segregation (The "Halogen Rule")

The presence of fluorine atoms dictates the disposal path. Standard incineration without scrubbers will release corrosive HF gas. Therefore, this compound must be segregated into the Halogenated Organic Waste stream.

  • Why? Mixing halogenated waste with non-halogenated waste forces the entire volume to be treated as halogenated, significantly increasing disposal costs and environmental processing burden.

Step 2: Chemical Deactivation (If Applicable)

Generally, direct destruction via professional incineration is preferred over in-lab chemical deactivation for this stable ether.

  • Exception: If the compound is in a reaction mixture with active reagents (e.g., unreacted sodium hydride), quench the reagents first (e.g., with isopropanol) before transferring to the waste container.

  • Warning: Do not attempt to chemically degrade the trifluoroethoxy group in the lab; the C-F bonds are robust and require high-temperature combustion for cleavage.

Step 3: Packaging & Containment
  • Primary Container: Use a chemically resistant container, preferably HDPE (High-Density Polyethylene) or Amber Glass with a Teflon-lined screw cap.

    • Scientific Rationale: HDPE is resistant to organic solvents and accidental impact. Amber glass protects light-sensitive nitro compounds from degradation.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Secondary Containment: Place the primary container inside a secondary tray or bin capable of holding 110% of the volume.

Step 4: Labeling

Attach a hazardous waste tag immediately upon the first addition of waste.

  • Required Fields:

    • Full Chemical Name: 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene.[3]

    • Hazard Checkboxes: Toxic, Irritant, Halogenated.

Visual Workflows
Figure 1: Waste Segregation Decision Logic

This diagram illustrates the critical decision points for segregating this specific compound to ensure compliance and safety.

DisposalLogic Start Waste Generation: 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene StateCheck Is it Solid or Liquid? Start->StateCheck LiquidMix Is it mixed with solvents? StateCheck->LiquidMix Liquid / Solution StreamA Solid Hazardous Waste (Trace-contaminated debris) StateCheck->StreamA Solid (Gloves, Wipes) HalogenCheck Are solvents Halogenated? LiquidMix->HalogenCheck Solution StreamB Halogenated Organic Waste (Liquid) LiquidMix->StreamB Pure Compound HalogenCheck->StreamB Yes (e.g., DCM, Chloroform) HalogenCheck->StreamB No (e.g., Methanol, Ethyl Acetate) StreamC Non-Halogenated Waste (DO NOT USE)

Caption: Decision matrix for segregating fluorinated nitroaromatic waste. Note that even if dissolved in non-halogenated solvents, the presence of the trifluoroethoxy group mandates disposal as Halogenated Waste.

Figure 2: Spill Response Protocol

Immediate actions for accidental release in the laboratory.

SpillResponse Spill Spill Detected Assess Assess Volume & Threat Spill->Assess Minor Minor Spill (<50 mL) In Fume Hood Assess->Minor Major Major Spill (>50 mL) Or Outside Hood Assess->Major ActionMinor 1. Absorb with Vermiculite/Pads 2. Place in Bag 3. Label as Solid HazWaste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Alert EHS 3. Do Not Attempt Cleanup Major->ActionMajor

Caption: Triage protocol for laboratory spills. Evacuation is mandatory for significant releases due to potential toxicity and volatility.

Emergency Response Data
ScenarioImmediate ActionRationale
Skin Contact Wash with soap/water for 15 min.[4]Nitro compounds can absorb through skin; rapid dilution prevents systemic toxicity.
Eye Contact Rinse with water for 15 min; lift lids.[4][5]Fluorinated ethers can cause severe irritation; mechanical flushing is critical.
Inhalation Move to fresh air; support breathing.[4][5][6][7]Nitroaromatics may cause methemoglobinemia (blue skin/lips).
Fire Use CO₂, Dry Chemical, or Foam.[5]Do NOT use water jet (spreads chemical). Combustion releases toxic HF and NOx gases.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782386, 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Disposal of Halogenated Solvents. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 122142-15-8 Chemical Class: Fluorinated Nitroaromatic Ether Primary Hazard Classification: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicant (Nitro-compound class).[1]

Part 1: Executive Safety Summary

Do not treat this compound as a generic reagent. 4-Methyl-2-nitro-1-(2,2,2-trifluoroethoxy)benzene combines a nitroaromatic core with a fluorinated ether tail.[1] This structural duality presents a specific safety profile: the nitro group implies potential for transdermal absorption and methemoglobinemia risks, while the fluorinated moiety enhances lipophilicity, potentially accelerating skin permeation.

Critical Logistical Note: This compound often requires cold-chain storage (2-8°C) to prevent degradation.[1] Check the specific Certificate of Analysis (CoA) upon receipt, but default to refrigerated storage to maintain purity and safety.

Part 2: Hazard Architecture (The "Why")[1]

To select the correct PPE, we must first understand the specific threats this molecule poses.[2]

Hazard DomainSpecific RiskMechanism of Action
Dermal High Absorption Risk The trifluoroethoxy group increases lipid solubility, allowing the nitroaromatic core to penetrate the stratum corneum.[1] Nitro compounds can interfere with oxygen transport in blood (Methemoglobinemia).[1]
Inhalation Mucosal Irritation Dust or aerosols are potent respiratory irritants (H335).[1] Fluorinated motifs can cause severe edema if inhaled in high concentrations.[1]
Reactivity Thermal Sensitivity While not a primary explosive, nitroaromatics are energetically rich.[1] Heating without solvent or in the presence of strong bases/acids can trigger rapid decomposition.[1]
Part 3: PPE Command Center

This protocol validates protection against both the solid reagent and its solutions.[1]

1. Hand Protection (Glove Protocol)
  • Standard Handling (Dry Solid/Weighing):

    • Primary Layer: Nitrile Rubber (0.11 mm minimum thickness).[1]

    • Validation: Protects against incidental contact and dust.[1]

  • Solution Handling / Synthesis:

    • Technique: Double Gloving.

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Laminate Film (e.g., Silver Shield/4H) or Thick Nitrile (8 mil).[1]

    • Reasoning: Fluorinated solvents and ethers can permeate standard nitrile rapidly.[1] Laminate film provides broad-spectrum chemical resistance against the fluorinated ether moiety.[1]

2. Eye & Face Protection [1][3][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1]

  • Contraindication: Do NOT rely on safety glasses. The fine powder nature of the solid and the lipophilic nature of the liquid solutions pose a high risk of ocular absorption.[1]

3. Respiratory Protection
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood.[1]

  • PPE (Secondary - if hood is unavailable or for spill cleanup):

    • Solid: N95 or P100 Particulate Respirator.

    • Solution: Half-mask respirator with ABEK-P3 combination cartridges (Organic Vapor + Acid Gas + Particulate).[1]

4. Body Protection
  • Standard: Cotton Lab Coat (high neck).[1]

  • High Risk (Scale-up/Spills): Tyvek® or chemically resistant apron to prevent saturation of clothing.[1]

Part 4: Operational Protocol (Step-by-Step)
Phase 1: Receipt & Storage
  • Inspect: Upon arrival, check the container for pressure buildup (bulging).[1]

  • Store: Place in a secondary container (polyethylene bin) and store at 2-8°C .

  • Atmosphere: Ensure the container is tightly sealed to prevent moisture ingress (hydrolysis risk).[1]

Phase 2: Weighing & Transfer
  • Location: Inside Fume Hood.

  • Tools: Use antistatic spatulas (plastic or ceramic coated).[1] Avoid metal-on-metal friction with dry nitro compounds.[1]

  • Static Control: Use an ionizing bar if the powder is static-prone to prevent dispersal.[1]

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly to the solid.[1]

  • Temperature: Avoid heating the neat (undiluted) solid above 50°C.

  • Inert Atmosphere: Run reactions under Nitrogen or Argon to minimize moisture and oxidation risks.[1]

Part 5: Emergency Response & Disposal
Spill Response Decision Matrix

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid / Powder Type->Solid Liquid Liquid / Solution Type->Liquid ActionSolid 1. Dampen with inert oil/solvent (prevent dust) 2. Scoop with plastic tools Solid->ActionSolid ActionLiquid 1. Cover with Absorbent pads 2. Do NOT use sawdust (Nitration risk) Liquid->ActionLiquid Disposal Place in Hazardous Waste Bag Label: 'Fluorinated Nitro Organic' ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Decision matrix for safe spill cleanup, emphasizing the avoidance of combustible absorbents like sawdust.

Disposal Protocol
  • Waste Stream: Halogenated Organic Waste .[1]

  • Segregation: Do NOT mix with strong oxidizers or strong bases in the waste container.[1]

  • Labeling: Explicitly mark "Contains Fluorine" and "Nitro-aromatic" to alert waste handlers to potential incineration hazards (HF generation).[1]

Part 6: Scientific & Logistical Visualization
Workflow: Safe Handling Lifecycle

HandlingLifecycle Receipt Receipt (Check Integrity) Storage Storage (2-8°C, Dry) Receipt->Storage Cold Chain Weighing Weighing (Fume Hood, Antistatic) Storage->Weighing Acclimatize Reaction Reaction (Inert Gas, <50°C) Weighing->Reaction Dissolve Waste Disposal (Halogenated Stream) Reaction->Waste Quench

Figure 2: The operational lifecycle from receipt to disposal, highlighting critical control points like cold chain and inert atmosphere.[1][4][6][7][8]

References
  • PubChem. (n.d.).[1] Compound Summary: 1-Nitro-4-(trifluoromethoxy)benzene (Analogous Hazard Data). National Library of Medicine.[1] Retrieved March 6, 2026, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.